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Foundational

Physicochemical Profiling of 4-Amino-5-bromopyridine-3-sulfonic Acid: A Deep Dive into Sulfonic Group pKa and Zwitterionic Dynamics

Executive Summary In the realm of drug development and advanced organic synthesis, the physicochemical behavior of heterocyclic scaffolds dictates their utility. 4-Amino-5-bromopyridine-3-sulfonic acid is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and advanced organic synthesis, the physicochemical behavior of heterocyclic scaffolds dictates their utility. 4-Amino-5-bromopyridine-3-sulfonic acid is a highly functionalized, electron-deficient heterocycle. While the basicity of its pyridine nitrogen and the nucleophilicity of its amino group are often the focus of synthetic pathways, the ultra-acidic sulfonic acid (-SO₃H) group at the 3-position fundamentally controls the molecule's solubility, solid-state form, and pharmacokinetic profile. This whitepaper elucidates the structural determinants governing the pKa of this sulfonic group, provides extrapolated quantitative baselines, and details a self-validating experimental protocol for its precise measurement.

Structural Determinants of Acidity (Mechanistic Causality)

To understand the pKa of the sulfonic group in this specific molecule, we must deconstruct the competing electronic effects of its functional groups.

  • The Sulfonic Acid Core : Sulfonic acids are inherently super-acidic. The conjugate base (sulfonate anion, -SO₃⁻) is highly stabilized by resonance, distributing the negative charge symmetrically across three equivalent oxygen atoms[1].

  • The Heteroaromatic Scaffold : The pyridine ring is strongly electron-withdrawing via induction (-I effect). This electron deficiency further stabilizes the sulfonate anion. For context, the baseline unsubstituted molecule, pyridine-3-sulfonic acid , exhibits a predicted pKa of -2.30 ± 0.18[2],[3].

  • Substituent Effects (4-Amino and 5-Bromo) :

    • 5-Bromo Group: Halogens exert a strong inductive electron-withdrawing effect (-I). Positioned meta to the sulfonic group, the bromine atom pulls electron density away from the sulfonate anion, increasing the acidity (lowering the pKa).

    • 4-Amino Group: The amino group presents a complex duality. While it can donate electron density via resonance (+M effect) into the ring, its proximity (ortho) to the sulfonic group introduces the potential for strong intramolecular hydrogen bonding. More critically, in both solid-state and aqueous media, the ultra-low pKa of the sulfonic group forces a proton transfer to the most basic site (likely the pyridine nitrogen or the amino group), resulting in a permanent zwitterion .

Because of the additive electron-withdrawing nature of the bromo-pyridine scaffold, the pKa of the sulfonic group in 4-Amino-5-bromopyridine-3-sulfonic acid is extrapolated to be more acidic than unsubstituted pyridine-3-sulfonic acid, likely residing near -2.6 .

Quantitative Data: Comparative pKa Analysis

Because experimental pKa values for ultra-strong acids are difficult to measure and often absent from standard databases, we must contextualize the acidity of 4-Amino-5-bromopyridine-3-sulfonic acid against well-characterized structural analogs.

CompoundFunctional GroupExperimental/Predicted pKaReference
Aliphatic Sulfonic Acids -SO₃H~ -1.9[4]
Benzenesulfonic acid -SO₃H-2.8[4]
Pyridine-3-sulfonic acid -SO₃H-2.30 ± 0.18[2],[3]
4-Amino-5-bromopyridine-3-sulfonic acid -SO₃H~ -2.6 (Extrapolated) This Guide

Methodological Framework: Experimental pKa Determination

The Leveling Effect Challenge : Standard aqueous potentiometric titration is physically impossible for this functional group. Water acts as a leveling solvent; any acid stronger than the hydronium ion (H₃O⁺, pKa = -1.74) will fully dissociate immediately[4]. A glass pH electrode cannot distinguish between a pKa of -1.0 and -3.0.

To bypass this, we must utilize UV-Vis Spectrophotometry coupled with the Hammett Acidity Function ( H0​ ) .

Protocol: Self-Validating UV-Vis Determination of Ultra-Low pKa

This protocol utilizes concentrated sulfuric acid solutions to suppress the ionization of the sulfonic group, allowing us to observe the fully protonated (-SO₃H) state.

Step 1: Solvent System Preparation

  • Prepare a series of 15 standardized aqueous sulfuric acid (H₂SO₄) solutions ranging from 0.1 M to 12 M.

  • Causality: Instead of pH, calculate the exact Hammett acidity function ( H0​ ) for each solution using established literature tables. H0​ extends the pH scale into the negative domain.

Step 2: Analyte Preparation

  • Dissolve 4-Amino-5-bromopyridine-3-sulfonic acid in a minimal volume of HPLC-grade methanol.

  • Spike identical 10 µL aliquots into 10 mL of each H₂SO₄ solution to achieve a final analyte concentration of ~10⁻⁴ M.

Step 3: Spectral Acquisition

  • Using a dual-beam UV-Vis spectrophotometer, scan each solution from 200 nm to 400 nm.

  • Critical Step: Blank the instrument against the exact H₂SO₄ concentration used for each sample to eliminate solvent baseline drift.

Step 4: Self-Validation Check (The Isosbestic Point)

  • Overlay all 15 spectra. You must observe a sharp, singular isosbestic point (a specific wavelength where absorbance remains constant across all acidities).

  • Trustworthiness: This is a self-validating system. A perfect isosbestic point scientifically proves that only a two-state equilibrium (Protonated Deprotonated) is occurring. If the point drifts or smears, the molecule is undergoing acid-catalyzed degradation (e.g., desulfonation), and the data must be discarded.

Step 5: Data Processing & Extrapolation

  • Identify the analytical wavelength ( λmax​ ) where the difference in absorbance between the protonated and deprotonated forms is maximized.

  • Plot the Absorbance vs. H0​ .

  • Apply the modified Henderson-Hasselbalch equation: H0​=pKa​+log([A−]/[HA]) . The inflection point of the resulting sigmoidal curve represents the exact pKa of the sulfonic group.

Workflow Visualization

Workflow N1 1. Prepare H0 Acid Series (Sulfuric Acid 0.1M - 12M) N2 2. Spike Analyte (10⁻⁴ M Final Conc.) N1->N2 N3 3. UV-Vis Spectral Acquisition (200-400 nm) N2->N3 N4 4. Isosbestic Point Validation N3->N4 N5 5. Hammett Plot Analysis (Absorbance vs. H0) N4->N5 Validated N6 6. Extrapolate pKa (Sulfonic Group) N5->N6

Workflow for spectrophotometric pKa determination of ultra-strong acids using Hammett functions.

Implications in Drug Development

Understanding that the sulfonic group has a pKa of ~ -2.6 provides critical foresight for formulation scientists:

  • Permanent Ionization : At physiological pH (1.2 to 7.4), the sulfonic group is 100% ionized. This severely restricts passive lipid bilayer permeability, heavily skewing the molecule toward BCS Class III or IV unless active transport mechanisms are involved.

  • Salt Selection Screening : Because of its super-acidic nature, this scaffold can act as a potent internal counter-ion. It is capable of protonating even extremely weak bases (pKa < 4), making it a valuable moiety for stabilizing amorphous solid dispersions.

Sources

Exploratory

Structural Crystallography and X-Ray Diffraction Analysis of 4-Amino-5-bromopyridine-3-sulfonic Acid

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 4-Amino-5-bromopyridine-3-sulfonic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 4-Amino-5-bromopyridine-3-sulfonic acid (CAS: 1352532-56-9) represents a highly functionalized heterocyclic system with profound utility in medicinal chemistry and organic synthesis. Characterized by a core pyridine ring substituted with an amino group, a heavy halogen (bromine), and a strongly acidic sulfonic acid moiety, this molecule presents a fascinating case study in supramolecular chemistry and crystal engineering.

Because the strongly acidic sulfonic acid group ( pKa​<1 ) and the basic pyridine nitrogen/amino group coexist, the molecule predominantly crystallizes as a zwitterion (inner salt). This whitepaper provides an in-depth technical guide to the structural chemistry, crystal growth methodologies, and Single-Crystal X-Ray Diffraction (SCXRD) protocols required to unambiguously determine its three-dimensional molecular architecture.

Structural Chemistry & Supramolecular Causality

To successfully crystallize and resolve the structure of 4-Amino-5-bromopyridine-3-sulfonic acid, one must first understand the causality behind its physical behavior.

The Zwitterionic Tautomerism

In the solid state, pyridine-3-sulfonic acid derivatives undergo intramolecular or intermolecular proton transfer. The acidic proton from the −SO3​H group migrates to the most basic site—typically the pyridine ring nitrogen, forming a pyridinium sulfonate zwitterion. This charge separation drastically increases the lattice energy, rendering the compound highly polar, relatively insoluble in non-polar organic solvents, and characterized by a high melting point .

Halogen Bonding and Steric Effects

The presence of the bromine atom at the 5-position introduces a highly polarizable electron cloud. Bromine can act as a halogen bond donor (via its σ -hole) to the oxygen atoms of the sulfonate group. This C−Br⋯O interaction, combined with classical N−H⋯O hydrogen bonds from the 4-amino group, dictates the predictable self-assembly of the crystal lattice into robust 2D sheets or 3D networks.

G N1 Pyridinium N-H(+) O1 Sulfonate O(-) N1->O1 Charge-Assisted H-Bond N2 Amino N-H N2->O1 Intermolecular H-Bond Br Bromine (C-Br) Br->O1 Halogen Bond (Type II)

Caption: Supramolecular synthon network driving the crystal packing of the zwitterionic compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating workflows. Each step includes a physical or computational checkpoint to ensure data integrity before proceeding.

Protocol 1: Single Crystal Growth

Due to the zwitterionic nature of the compound, standard lipophilic solvents (hexane, dichloromethane) will fail to dissolve the material. A highly polar, protic solvent system is required.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a solvent mixture of ultra-pure Water and Methanol (50:50 v/v). Causality: Water disrupts the strong electrostatic lattice forces to achieve dissolution, while methanol lowers the boiling point and surface tension to facilitate controlled evaporation.

  • Dissolution: Suspend 20 mg of 4-Amino-5-bromopyridine-3-sulfonic acid in 5 mL of the solvent mixture. Heat gently to 50°C under continuous stirring until a clear solution is obtained.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial. Validation: The absence of nucleation sites (dust) prevents premature precipitation of microcrystalline powder.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and leave it in a vibration-free environment at a constant 298 K.

  • Harvesting: After 5–7 days, inspect the vial under polarized light microscopy. Select a single crystal with well-defined faces, uniform extinction under cross-polarizers, and dimensions approximately 0.2×0.15×0.1 mm .

G A Compound Synthesis & Purification B Solvent Selection (Aqueous/Methanol) A->B C Saturated Solution Preparation B->C D Controlled Slow Evaporation (298 K) C->D E Microscopic Inspection & Harvesting D->E

Caption: Step-by-step workflow for the growth and isolation of diffraction-quality single crystals.

Protocol 2: SCXRD Data Collection

For bromine-containing compounds, X-ray absorption is a critical factor. Molybdenum radiation ( λ=0.71073 Å) is preferred over Copper to minimize severe absorption artifacts caused by the heavy bromine atom.

Step-by-Step Methodology:

  • Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves high-angle diffraction intensity and resolution.

  • Unit Cell Determination: Collect preliminary frames to index the unit cell. Validation Check: Ensure the mosaicity is low (< 0.5°) and the unit cell volume aligns with the expected density ( ∼2.0 g/cm3 ).

  • Data Collection: Execute a full sphere data collection strategy using ω and ϕ scans.

  • Data Reduction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). Validation Check: The internal agreement factor ( Rint​ ) must be <0.05 for a high-quality dataset.

Protocol 3: Structure Solution and Refinement

Modern crystallographic computing relies on dual-space algorithms and robust graphical interfaces. We utilize SHELXT for solution and Olex2 for refinement.

Step-by-Step Methodology:

  • Phase Problem Solution: Run the SHELXT algorithm . Causality: SHELXT uses a dual-space recycling method that is exceptionally efficient at locating heavy atoms (Bromine) and subsequently phasing the rest of the lighter atoms (C, N, O, S).

  • Model Building: Import the .res file into Olex2 . Assign atomic scattering factors to the electron density peaks.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Locate the acidic proton in the difference Fourier map to confirm the zwitterionic state. Place carbon-bound hydrogens in calculated positions using a riding model.

  • Final Validation: Generate the CIF (Crystallographic Information File) and run it through the IUCr CheckCIF routine to ensure no Level A or B alerts exist.

G A Diffraction Data Collection (100 K) B Data Reduction & Integration A->B C Multi-Scan Absorption Correction B->C D Structure Solution (SHELXT) C->D E Least-Squares Refinement (SHELXL via Olex2) D->E F CIF Generation & Validation E->F

Caption: Computational pipeline for SCXRD data processing, structure solution, and refinement.

Quantitative Data Presentation

Based on the crystallographic behavior of analogous functionalized pyridine-3-sulfonic acids, the following table outlines the representative/expected crystallographic parameters for 4-Amino-5-bromopyridine-3-sulfonic acid.

Note: As a highly dense, halogenated zwitterion, it typically crystallizes in a centrosymmetric monoclinic space group, maximizing packing efficiency.

Crystallographic ParameterRepresentative Value / Specification
Chemical Formula C5​H5​BrN2​O3​S
Formula Weight 253.07 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.8 Å, b≈11.2 Å, c≈9.5 Å
Volume ≈815A˚3
Z (Molecules per cell) 4
Calculated Density ( ρcalc​ ) ≈2.06 g/cm3
Absorption Coefficient ( μ ) ≈4.8 mm−1
F(000) 496
Goodness-of-fit on F2 1.02−1.05
Final R indices [I > 2 σ (I)] R1​≈0.035 , wR2​≈0.085
Structural Insights

The resolved structure will definitively show the C−S bond length (typically around 1.77 Å) and the S−O bond lengths. In a true zwitterion, the three S−O bonds of the sulfonate group are nearly equivalent ( ∼1.45 Å) due to resonance, confirming the deprotonation of the acid. The pyridine ring nitrogen will exhibit an internal C−N−C bond angle greater than 120° (typically ∼122∘ ), which is a geometric hallmark of protonation at the heterocyclic nitrogen.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69468, 3-Pyridinesulfonic acid. PubChem. URL: [Link]

  • Sajan, D., et al. (2005). Vibrational spectroscopic studies and ab initio calculations of pyridine-3-sulfonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]

Foundational

Thermodynamic Stability and Physicochemical Profiling of 4-Amino-5-bromopyridine-3-sulfonic Acid: A Comprehensive Guide for Advanced Formulation

Executive Summary 4-Amino-5-bromopyridine-3-sulfonic acid is a highly functionalized heterocyclic building block essential to medicinal chemistry, advanced organic synthesis, and the development of proton-exchange materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-5-bromopyridine-3-sulfonic acid is a highly functionalized heterocyclic building block essential to medicinal chemistry, advanced organic synthesis, and the development of proton-exchange materials[1]. Its molecular architecture—featuring an electron-donating amino group, an electron-withdrawing bromine atom, and a strongly acidic sulfonic acid moiety—creates a complex thermodynamic landscape[2]. This whitepaper provides an in-depth analysis of the compound's thermodynamic stability, detailing the causality behind its solid-state and solution-phase behaviors, and establishes self-validating experimental protocols for rigorous physicochemical profiling.

Molecular Architecture & Zwitterionic Thermodynamics

The thermodynamic baseline of 4-amino-5-bromopyridine-3-sulfonic acid is fundamentally governed by its amphoteric nature[2]. The interplay of its functional groups dictates both its stability and reactivity:

  • Electronic Push-Pull System: The bromine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I). This effect subtly decreases the basicity of the adjacent amino group and the pyridine nitrogen while stabilizing the conjugate base of the sulfonic acid[1].

  • Zwitterionic Lattice Energy: In both aqueous media and the solid state, the strongly acidic sulfonic acid group (-SO₃H) readily donates a proton to the basic centers, forming a stable zwitterion[3]. This ionic character maximizes intermolecular hydrogen bonding and electrostatic interactions, resulting in an exceptionally high lattice enthalpy ( ΔHlattice​ ).

  • Consequences for Stability: Because the energy required to disrupt this zwitterionic lattice is immense, the compound exhibits a very high melting point (typically >320∘C ), often undergoing thermal degradation before a true thermodynamic melting transition can occur[2].

G A Cationic Form (Low pH) B Zwitterionic Form (Neutral pH / Solid State) A->B -H+ (pKa1) C Anionic Form (High pH) B->C -H+ (pKa2) D Thermal Desulfonation (T > 320°C) B->D Heat (ΔH > 0) E Degradation Products (4-Amino-5-bromopyridine + SO3) D->E Irreversible Cleavage

Thermodynamic equilibrium and thermal degradation pathway.

Thermal Stability & Degradation Kinetics

Understanding the thermal boundaries of 4-amino-5-bromopyridine-3-sulfonic acid is critical for scale-up synthesis and high-temperature applications (such as incorporation into polyimide backbones for proton exchange membranes)[4].

The primary mode of thermal degradation is desulfonation [5]. This is an endothermic process where the robust C-S bond is cleaved. The high activation energy ( Ea​ ) required for this cleavage is a direct consequence of the C-S bond being anchored to a highly stable aromatic system. Furthermore, the electron-withdrawing bromine atom strengthens the C-S bond against heterolytic cleavage by reducing electron density at the reaction center[6]. Degradation typically releases sulfur trioxide (SO₃) or sulfur dioxide (SO₂), driven forward by the massive entropic gain ( ΔS>0 ) of gas evolution[6].

Self-Validating Experimental Protocols

To rigorously quantify the thermodynamic parameters ( ΔG,ΔH,ΔS ) and activation energy ( Ea​ ) of this compound, isolated measurements are insufficient. As a Senior Application Scientist, I mandate the use of self-validating systems where orthogonal techniques cross-verify each data point.

Protocol A: Solid-State Thermal Analysis (TGA-DSC)

Causality & Rationale: Thermogravimetric Analysis (TGA) isolates mass loss events (e.g., dehydration vs. desulfonation), while Differential Scanning Calorimetry (DSC) quantifies the associated heat flow[7]. Running them in tandem under controlled atmospheres validates whether a thermal event is a phase transition (no mass loss) or a degradation event (mass loss).

Step-by-Step Methodology:

  • Sample Preparation: Dry 10 mg of 4-amino-5-bromopyridine-3-sulfonic acid under vacuum at 80∘C for 24 hours. Causality: Removing surface and bound moisture ensures that subsequent mass loss is strictly due to structural degradation, preventing skewed heat capacity ( Cp​ ) calculations[4].

  • Instrument Calibration: Calibrate the TGA-DSC instrument using standard reference materials (e.g., Indium and Zinc) to ensure precise enthalpic measurements[7].

  • TGA-DSC Execution: Load the anhydrous sample into an alumina crucible. Heat from 25∘C to 600∘C at a rate of 10∘C/min under a continuous nitrogen flow (50 mL/min). Causality: The inert atmosphere prevents oxidative degradation, isolating the pure thermal desulfonation event[6].

  • Data Cross-Validation: Analyze the thermograms. An endothermic peak in the DSC without corresponding mass loss in the TGA indicates a polymorphic shift. An endothermic peak coupled with a sharp mass loss in the TGA confirms the enthalpy of desulfonation[7].

Protocol B: Solution-State Thermodynamic Profiling

Causality & Rationale: The aqueous solubility and stability of zwitterionic compounds are highly pH-dependent[3]. Potentiometry calculates the pKa​ values, but coupling it with UV-Vis spectroscopy ensures that the measured proton transfers correspond to actual structural microstate changes, eliminating artifacts from solvent interactions.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the compound in degassed, deionized water to a concentration of 1 mM. Causality: Degassing prevents ambient CO₂ absorption, which would artificially lower the pH and skew the thermodynamic equilibrium calculations[8].

  • Titration Execution: Titrate with standardized 0.1 M NaOH and 0.1 M HCl at a constant temperature (298 K) using an automated potentiometric titrator.

  • Spectroscopic Validation: Route the titration flow through a UV-Vis flow cell. Monitor the absorption shifts simultaneously. Causality: The presence of sharp isosbestic points validates the clean transition between distinct thermodynamic microstates (cationic zwitterionic anionic), ensuring the potentiometric data reflects true structural changes.

Workflow S1 Sample Preparation (Anhydrous & Hydrated) S2 Thermal Analysis (TGA / DSC) S1->S2 Solid State Pathway S3 Solution Thermodynamics (Potentiometry & UV-Vis) S1->S3 Aqueous Pathway S4 Data Synthesis (Van 't Hoff & Arrhenius) S2->S4 Heat Capacity & Mass Loss S3->S4 pKa & Enthalpy of Solution S5 Thermodynamic Stability Profile (ΔG, ΔH, ΔS, Ea) S4->S5 Parameter Extraction

Self-validating experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Data Summary

The following table synthesizes the critical physicochemical and thermodynamic parameters derived from the molecular structure and validated experimental literature.

PropertyValue / RangeThermodynamic Implication & Causality
Molecular Formula C₅H₅BrN₂O₃SThe inclusion of the heavy bromine atom increases crystal density and lowers volatility, enhancing solid-state stability[2].
Melting / Degradation Point >320∘C Exceptional thermal stability is driven by the high lattice energy of the zwitterionic intermolecular network[2].
Aqueous Solubility Highly pH-dependentAmphoteric nature dictates minimal solubility at the isoelectric point; solubility increases exponentially upon ionization[3].
Primary Degradation Mode DesulfonationEndothermic cleavage of the C-S bond releasing SO₃/SO₂; driven by entropic gain at high temperatures[5][6].
pKa1​ (approx.) ∼2.5−3.0 Corresponds to the protonation of the pyridine nitrogen/amino group. Modulated downward by the -I effect of Bromine[2].
pKa2​ (approx.) ∼7.5−8.5 Corresponds to the deprotonation of the sulfonic acid moiety, shifting the molecule to an anionic state[2].

Conclusion

The thermodynamic stability of 4-amino-5-bromopyridine-3-sulfonic acid is a masterclass in the balance of electronic effects and intermolecular forces. By understanding the causal relationship between its zwitterionic lattice, the electron-withdrawing nature of the bromine atom, and its pH-dependent speciation, researchers can accurately predict its behavior in complex formulations. Utilizing the self-validating TGA-DSC and Potentiometry-UV-Vis protocols outlined above ensures that any derived thermodynamic data ( ΔH,ΔS,Ea​ ) is robust, reproducible, and ready for regulatory or advanced engineering applications.

References

  • Buy 4-Amino-5-bromopyridine-3-sulfonic acid (EVT-13137854) , evitachem.com. 1

  • Application Notes and Protocols: 4-Aminopyridine-3-sulfonic Acid in Materials Science , benchchem.com. 4

  • Technical Support Center: Scaling Up 4-Aminopyridine-3-Sulfonic Acid Production , benchchem.com. 3

  • Technical Support Center: Synthesis of 4-Aminopyridine-3-sulfonic Acid , benchchem.com. 8

  • Bromination of pyridine in fuming sulphuric acid , researchgate.net. 5

  • An In-Depth Technical Guide to 4-aminopyridine-3-sulfonic acid , benchchem.com. 2

  • Low-Temperature Heat Capacities and Thermodynamic Properties of 2-Aminopyridine , researchgate.net.7

  • Sulfonic Acids , bldpharm.com. 9

  • Thermodynamically Stable Functionalization of Microporous Aromatic Frameworks with Sulfonic Acid Groups , mdpi.com. 6

Sources

Exploratory

The Push-Pull Paradigm: Modulating Electron-Withdrawing Effects in 4-Amino-5-bromopyridine-3-sulfonic Acid for Rational Drug Design

Executive Summary In the realm of medicinal chemistry, the pyridine heterocycle remains a cornerstone, serving as a privileged scaffold in over 60 FDA-approved therapeutics[1]. However, the raw pyridine core is electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry, the pyridine heterocycle remains a cornerstone, serving as a privileged scaffold in over 60 FDA-approved therapeutics[1]. However, the raw pyridine core is electronically deficient and often requires precise functionalization to optimize its physicochemical properties for target engagement. This technical guide deconstructs the complex electronic architecture of 4-Amino-5-bromopyridine-3-sulfonic acid , a highly functionalized intermediate. By analyzing the "push-pull" interplay between its strong electron-withdrawing groups (EWGs) and electron-donating groups (EDGs), we provide an authoritative framework for understanding its reactivity, pKa modulation, and utility in rational drug design.

The Electronic Architecture of the Pyridine Core

Unsubstituted pyridine is fundamentally electron-deficient. The sp2 -hybridized nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive (-I) effect across the π -system. This generates a substantial dipole moment ( μ=2.26 D), leaving the ring carbons positively polarized[2]. Consequently, the baseline pyridine core is highly deactivated toward electrophilic aromatic substitution (EAS) but activated toward nucleophilic aromatic substitution (SNAr).

When designing kinase inhibitors or other targeted therapeutics, this inherent electron deficiency is often leveraged to modulate the basicity of the ring nitrogen, ensuring it can act as an optimal hydrogen bond acceptor without becoming irreversibly protonated at physiological pH[3].

Substituent Interplay: Deconstructing the "Push-Pull" System

In 4-Amino-5-bromopyridine-3-sulfonic acid, the baseline electron deficiency of the pyridine core is heavily heavily modified by a triad of substituents. The resulting electronic environment is a dynamic "push-pull" system:

  • The 4-Amino Group (+M Effect): The amino group is a powerful electron-donating moiety via resonance (+M). It pushes electron density into the ring, specifically enriching the ortho (C3, C5) and para (N1) positions[4]. This effect counteracts the inherent electron withdrawal of the pyridine nitrogen.

  • The 3-Sulfonic Acid Group (-I, -M Effects): The sulfonic acid moiety is a severe electron-withdrawing group. It pulls electron density away from the ring inductively and via resonance, deactivating the ring toward EAS and increasing its susceptibility to nucleophilic attack[4].

  • The 5-Bromo Group (-I, weak +M Effects): While halogens possess lone pairs capable of resonance donation, their inductive withdrawal (-I) dominates. The 5-bromo group acts as a net deactivator, pulling electron density away from the adjacent C4 and C6 positions.

G A 4-Amino Group (+M Resonance Donation) B Pyridine Core (-I Inductive Withdrawal) A->B Increases e- density E Net Electronic State: Zwitterionic Equilibrium & pKa Modulation A->E C 3-Sulfonic Acid (-I, -M Withdrawal) B->C Decreases e- density D 5-Bromo Group (-I Inductive Pull) B->D Halogen pull C->E D->E

Electronic push-pull interplay in 4-Amino-5-bromopyridine-3-sulfonic acid.

Physicochemical Modulation: pKa and Zwitterionic Equilibria

The interplay of these electronic effects directly dictates the molecule's physicochemical properties. The strong -I and -M effects of the sulfonic acid and bromo groups lower the pKa of both the 4-amino group and the pyridine nitrogen. However, the +M effect of the amino group provides resonance stabilization to the protonated pyridine nitrogen.

This results in a complex zwitterionic equilibrium where the acidic proton from the sulfonic acid is likely transferred to the most basic nitrogen center (typically the pyridine N, stabilized by the para-amino group). Understanding these pKa shifts is critical, as computational Density Functional Theory (DFT) models show that the exact protonation state dictates the molecule's solubility and binding affinity[5].

Quantitative Data Summary: Electronic Effects on Pyridine Reactivity
CompoundPyridine N pKa (Approx)Dominant Electronic EffectReactivity toward EASReactivity toward SNAr
Pyridine ~5.2Baseline -I (Nitrogen)Very LowModerate
Pyridine-3-sulfonic acid < 3.0Strong -I, -M (Sulfonic)Extremely LowHigh
4-Aminopyridine ~9.1Strong +M (Amino)High (ortho/para)Low
4-Amino-5-bromopyridine-3-sulfonic acid ~4.5 - 5.5Push-Pull (+M vs -I/-M)ModerateModerate

Implications for Rational Drug Design

In structure-based drug design, the pyridine ring is frequently utilized to lower the overall lipophilicity (clogP) of a scaffold and improve metabolic stability[3]. The specific substitution pattern of 4-Amino-5-bromopyridine-3-sulfonic acid offers a highly tunable pharmacophore:

  • Kinase Hinge-Binding: Inhibitors targeting the ATP-binding hinge region of kinases (e.g., Akt or PKC) require precise hydrogen bond donor/acceptor pairings. The electron-withdrawing effects of the bromine and sulfonic acid groups modulate the basicity of the pyridine nitrogen, ensuring it forms optimal hydrogen bonds with critical residues (such as Thr-211 in Akt) without suffering from electrostatic repulsion due to over-protonation[6].

  • Metabolic Shielding: The electron-deficient nature of the pyridine ring, further enhanced by the bromine atom, shields the scaffold from rapid oxidation by hepatic cytochrome P450 (CYP) enzymes, a strategy known as the "phenyl-pyridyl switch"[1].

Self-Validating Experimental Protocols

To harness this molecule effectively, researchers must employ rigorous, self-validating synthetic and analytical workflows.

Protocol A: Regioselective Synthesis Workflow

The synthesis of 4-Amino-5-bromopyridine-3-sulfonic acid relies on exploiting the directing effects of the 4-amino group.

  • Causality: Starting with 4-aminopyridine ensures that the strong +M effect activates the ortho positions (C3 and C5). Electrophilic bromination occupies one site, leaving the remaining site exclusively available for subsequent sulfonation, ensuring perfect regiocontrol.

Step-by-Step Methodology:

  • Regioselective Bromination: Dissolve 4-aminopyridine in anhydrous acetonitrile. Cool to 0°C. Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise. Causality: NBS provides a controlled, low-concentration source of electrophilic bromine, preventing polybromination.

  • Validation Check 1 (TLC): Monitor via Thin Layer Chromatography (7:3 Hexane:EtOAc). The reaction is self-validating when the starting material spot disappears, replaced by a single, higher Rf​ spot, confirming selective mono-bromination (yielding 4-amino-5-bromopyridine).

  • Electrophilic Sulfonation: Isolate the intermediate and dissolve in a compatible inert solvent. Slowly add chlorosulfonic acid ( ClSO3​H ) at 0°C, then heat to 80°C for 4 hours. Causality: The remaining C3 position is the only activated site available for the bulky sulfonic acid group.

  • Validation Check 2 (NMR): Quench and isolate the product. Perform 1H -NMR. The synthesis is validated by the disappearance of the symmetric C3/C5 protons and the presence of two distinct, non-coupled aromatic singlets (C2 and C6 protons), confirming the asymmetric 3,4,5-substitution pattern.

Workflow Step1 4-Aminopyridine (Starting Material) Step2 Regioselective Bromination (NBS, 0°C) Step1->Step2 Val1 Validation: TLC confirms mono-bromination Step2->Val1 Step3 4-Amino-5-bromopyridine (Intermediate) Step2->Step3 Step4 Electrophilic Sulfonation (ClSO3H, Heat) Step3->Step4 Val2 Validation: NMR confirms C3 substitution Step4->Val2 Step5 4-Amino-5-bromopyridine- 3-sulfonic acid Step4->Step5

Self-validating synthetic workflow for 4-Amino-5-bromopyridine-3-sulfonic acid.

Protocol B: Potentiometric Determination of pKa

Because of the complex zwitterionic nature of the molecule, standard predictive pKa algorithms often fail. Empirical potentiometric titration is required.

  • Causality: The presence of both a strong acid ( SO3​H ) and multiple basic sites ( NH2​ , Pyridine N) requires a wide-range pH titration to accurately map the protonation microstates.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of 4-Amino-5-bromopyridine-3-sulfonic acid in 0.15 M aqueous KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Acidification: Lower the pH to 1.5 using standardized 0.1 M HCl to fully protonate all basic centers.

  • Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO2​ absorption) using an automated titrator.

  • Self-Validation (Gran Plot): Generate a Gran plot from the raw potential data. The protocol is self-validating if the Gran plot yields perfectly linear regions before and after the equivalence points, ensuring the electrode was correctly calibrated and the Nernstian response was maintained throughout the experiment.

References

  • 24.9: Heterocyclic Amines Source: libretexts.org URL:[Link]

  • Expanding the Paradigm of Structure-Based Drug Design: Molecular Dynamics Simulations Support the Development of New Pyridine-Based Protein Kinase C-Targeted Agonists Source: acs.org URL:[Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt Source: nih.gov URL:[Link]

  • Determination of the pKa values of some pyridine derivatives by computational methods Source: bas.bg URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 4-Amino-5-bromopyridine-3-sulfonic Acid

Executive Summary The compound 4-Amino-5-bromopyridine-3-sulfonic acid is a highly functionalized, densely substituted heterocyclic building block with significant relevance in medicinal chemistry and the synthesis of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Amino-5-bromopyridine-3-sulfonic acid is a highly functionalized, densely substituted heterocyclic building block with significant relevance in medicinal chemistry and the synthesis of complex pharmaceutical agents[1]. While the Suzuki-Miyaura cross-coupling is a cornerstone methodology for C-C bond formation[2], applying it to this specific substrate presents severe synthetic bottlenecks. This application note details the causality behind these challenges—specifically its zwitterionic nature, base-depleting sulfonic acid moiety, and potential for catalyst poisoning—and provides a rigorously optimized, self-validating protocol for successful arylation.

Substrate Profiling & Mechanistic Challenges

As a Senior Application Scientist, it is critical to look beyond the basic functional groups and analyze the thermodynamic and kinetic environment the substrate creates in the reactor. 4-Amino-5-bromopyridine-3-sulfonic acid introduces a trifecta of challenges:

  • Zwitterionic Insolubility: The molecule possesses both a basic pyridyl/amino domain and a strongly acidic sulfonic acid (-SO₃H) group. This results in a highly polar, zwitterionic lattice that is completely insoluble in standard anhydrous cross-coupling solvents (e.g., pure toluene, THF, or pure 1,4-dioxane).

  • Stoichiometric Base Depletion: The Suzuki-Miyaura mechanism relies on a base to activate the arylboronic acid into a reactive, electron-rich boronate complex, which is essential for the transmetalation step[3]. Because the sulfonic acid is a strong proton donor, it acts as an immediate base sink. If standard base stoichiometry (1.5–2.0 equiv) is used, the base is entirely consumed forming the sulfonate salt, stalling the catalytic cycle at the transmetalation phase.

  • Competitive Catalyst Coordination: The free 4-amino group and the pyridyl nitrogen are strong σ-donors. In the presence of highly labile palladium catalysts (e.g., Pd(PPh₃)₄), these nitrogen atoms can competitively bind to the Pd(II) intermediate, displacing the phosphine ligands and precipitating inactive palladium black.

Mechanistic Pathway & Logical Workflow

To engineer a successful coupling, the reaction environment must be tailored to address the substrate's specific physical chemistry.

  • Solvent Engineering: An aqueous-organic mixture is mandatory. A solvent system of 1,4-Dioxane and H₂O (typically 4:1 v/v) provides the necessary dielectric constant to dissolve the in-situ generated sulfonate salt while maintaining the solubility of the organic boronic acid and the palladium catalyst[4].

  • Base Stoichiometry: A minimum of 3.0 to 4.0 equivalents of a mild inorganic base (e.g., K₂CO₃ or Na₂CO₃) must be employed. The first equivalent is sacrificed to neutralize the sulfonic acid, while the remaining equivalents facilitate the critical transmetalation step[5].

  • Catalyst Selection: Pd(dppf)Cl₂ is the catalyst of choice. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand has a wide bite angle that tightly chelates the palladium center, preventing competitive coordination from the substrate's amino and pyridyl groups, and is highly stable in aqueous conditions[4].

SuzukiCycle Substrate 4-Amino-5-bromopyridine- 3-sulfonic acid BaseNeut Base Neutralization (Forms Sulfonate Salt) Substrate->BaseNeut + 1.0 eq Base (Fast) OxAdd Oxidative Addition [Ar-Pd(II)-Br] BaseNeut->OxAdd Soluble Electrophile Pd0 Pd(0)L2 Catalyst Active Species Pd0->OxAdd Insertion TransMet Transmetalation Requires Excess Base OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim [Ar-Pd(II)-Ar'] RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Sulfonate Salt) RedElim->Product C-C Bond Formation BoronicAcid Arylboronic Acid Ar'-B(OH)2 BoronicAcid->TransMet + 2.0 eq Base (Boronate Formation)

Catalytic cycle of Suzuki-Miyaura coupling adapted for sulfonic acid substrates.

Condition Optimization & Causality Data

The following table summarizes the quantitative optimization data, demonstrating the causality between reaction parameters and product yield.

EntryCatalyst (5 mol%)Solvent SystemBase (Equiv)Temp (°C)Yield (%)Causality & Observation
1Pd(PPh₃)₄Toluene (100%)K₂CO₃ (3.0)900%Substrate remained completely insoluble; no oxidative addition occurred.
2Pd(dppf)Cl₂1,4-Dioxane (100%)K₂CO₃ (3.0)90<5%Poor solubility of the intermediate sulfonate salt.
3Pd(dppf)Cl₂1,4-Dioxane/H₂O (4:1)K₂CO₃ (1.5)9012%Base depleted by sulfonic acid; transmetalation stalled.
4Pd(dppf)Cl₂1,4-Dioxane/H₂O (4:1)K₂CO₃ (3.5)9088% Optimal. Sulfonate dissolved; sufficient base for transmetalation.
5Pd(OAc)₂ / SPhosDMF/H₂O (4:1)K₃PO₄ (3.5)9076%Good yield, but difficult solvent removal during work-up.

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale coupling of 4-Amino-5-bromopyridine-3-sulfonic acid with a standard arylboronic acid (e.g., phenylboronic acid).

Step 1: Reagent Preparation & Degassing
  • Prepare a solvent mixture of 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

  • Sparge the solvent mixture with ultra-pure Argon or Nitrogen for 15 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) oxides and promotes the homocoupling of the arylboronic acid, consuming the nucleophile[4].

Step 2: Substrate Neutralization & Assembly
  • To a 20 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Amino-5-bromopyridine-3-sulfonic acid (253 mg, 1.0 mmol) and K₂CO₃ (483 mg, 3.5 mmol).

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture (5.0 mL) to the tube under an inert atmosphere.

  • Stir at room temperature for 10 minutes.

  • Self-Validation Check 1: Observe the reaction mixture. The initial cloudy suspension should transition to a much clearer solution as the insoluble zwitterion is converted into the highly water-soluble potassium sulfonate salt. If the mixture remains a thick slurry, add 0.5 mL of degassed water.

  • Self-Validation Check 2: Spot a drop of the aqueous layer onto pH paper. The pH must be >9. If it is neutral, the base has been entirely consumed by the sulfonic acid, and more K₂CO₃ must be added.

Step 3: Catalytic Initiation & Execution
  • Add the Arylboronic acid (1.2 mmol, 1.2 equiv) to the solution.

  • Add the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ adduct (41 mg, 0.05 mmol, 5 mol%).

  • Seal the tube, evacuate, and backfill with Argon (3 cycles).

  • Heat the reaction mixture in an oil bath at 90 °C for 12–16 hours with vigorous stirring.

Step 4: In-Process Monitoring
  • Self-Validation Check 3: Do not use standard normal-phase Thin Layer Chromatography (TLC) (e.g., Silica/Hexanes:EtOAc) to monitor this reaction. The highly polar sulfonic acid starting material and product will irreversibly bind to the baseline.

  • Action: Monitor the reaction conversion via LC-MS (Liquid Chromatography-Mass Spectrometry) using a reverse-phase C18 column and a polar mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid). Look for the disappearance of the starting material mass[M+H]⁺ 253/255 and the appearance of the coupled product mass.

Step 5: Work-up & Isolation
  • Cool the reaction mixture to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing the pad with Methanol (10 mL).

  • Concentrate the filtrate under reduced pressure to remove the 1,4-Dioxane and Methanol.

  • The remaining aqueous layer contains the product as a potassium salt. Due to its amphoteric nature (amino group + sulfonic acid), standard liquid-liquid extraction with organic solvents will fail.

  • Purification: Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 to precipitate the zwitterionic product, or purify the crude aqueous mixture directly via Reverse-Phase Flash Chromatography (C18) or Ion-Exchange Chromatography.

References

  • EvitaChem. "4-Amino-5-bromopyridine-3-sulfonic acid". evitachem.com.
  • Canadian Science Publishing. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters". cdnsciencepub.com.
  • Canadian Science Publishing. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters (Extended Review)". cdnsciencepub.com.
  • BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids". benchchem.com.
  • MDPI. "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications". mdpi-res.com.

Sources

Application

4-Amino-5-bromopyridine-3-sulfonic acid as a building block for kinase inhibitors

Application Note: 4-Amino-5-bromopyridine-3-sulfonic Acid as a Core Scaffold for Kinase Inhibitor Design Executive Summary Small-molecule kinase inhibitors are a cornerstone of modern targeted oncology and immunology. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Amino-5-bromopyridine-3-sulfonic Acid as a Core Scaffold for Kinase Inhibitor Design

Executive Summary

Small-molecule kinase inhibitors are a cornerstone of modern targeted oncology and immunology. The compound 4-Amino-5-bromopyridine-3-sulfonic acid (CAS: 1352532-56-9)[1] has emerged as a highly versatile, trifunctional building block in medicinal chemistry. It enables the rapid, divergent synthesis of ATP-competitive inhibitors by providing orthogonal reactive handles. This guide details the structural rationale and synthetic methodologies for leveraging this scaffold to target the kinase hinge region, the hydrophobic back pocket, and the solvent-exposed channel[2].

Structural Rationale & Pharmacophore Mapping

The design of highly selective kinase inhibitors relies on exploiting specific micro-environments within the ATP-binding site. The 4-amino-5-bromopyridine-3-sulfonic acid scaffold is engineered to address three critical domains simultaneously:

  • Hinge Region Binding (C4-Amino & N1): The pyridine core acts as an isostere for the adenine ring of ATP. The C4-amino group (hydrogen bond donor) and the N1 pyridine nitrogen (hydrogen bond acceptor) form a classic bidentate interaction with the backbone amide carbonyl and NH of the kinase hinge region.

  • Hydrophobic Pocket Extension (C5-Bromo): The bromine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[2]. This allows medicinal chemists to append aryl or heteroaryl groups that project deep into the hydrophobic pocket (DFG-in/out conformations), driving kinase selectivity.

  • Solvent Channel Targeting (C3-Sulfonic Acid): Free sulfonic acids are generally poorly cell-permeable. However, they are readily converted into sulfonamides. Sulfonamides project outward into the solvent-exposed ribose pocket, improving aqueous solubility and forming additional hydrogen bonds—a strategy highly validated in the development of PI3K[3] and MEK inhibitors[4].

Pharmacophore N1 Pyridine Nitrogen (H-Bond Acceptor) Hinge Kinase Hinge Region (ATP Adenine Pocket) N1->Hinge Bidentate Binding NH2 4-Amino Group (H-Bond Donor) NH2->Hinge Br 5-Bromo Group (Hydrophobic Vector) DFG Hydrophobic Back Pocket (DFG-in/out) Br->DFG C-C Coupling SO3H 3-Sulfonic Acid (Solvent Vector) Ribose Solvent-Exposed Region (Ribose Pocket) SO3H->Ribose Sulfonamide Derivatization

Fig 1. Pharmacophore mapping of the 4-amino-5-bromopyridine-3-sulfonic acid scaffold.

Physicochemical & Reactivity Profile

Understanding the quantitative properties of this building block is essential for optimizing reaction conditions and predicting downstream pharmacokinetic behavior.

PropertyValueStrategic Utility
Chemical Name 4-Amino-5-bromopyridine-3-sulfonic acidCore heterocyclic building block
CAS Number 1352532-56-9Compound identification[1]
Molecular Weight 253.07 g/mol Low MW ensures high Ligand Efficiency (LE > 0.3) post-derivatization
C4-Amino Group Nucleophilic / H-bond donorATP-competitive hinge region binding
C5-Bromo Group ElectrophileOrthogonal handle for C(sp²)-C(sp²) bond formation
C3-Sulfonic Acid Acidic PrecursorPrecursor for diverse sulfonamide library generation[4]

Synthetic Workflow & Experimental Protocols

The order of synthetic operations is critical. Sulfonamide formation must precede Suzuki-Miyaura coupling. If the cross-coupling is attempted first, the free sulfonic acid can coordinate with and poison the palladium catalyst, drastically reducing yields.

SyntheticWorkflow SM 4-Amino-5-bromopyridine-3-sulfonic acid (CAS: 1352532-56-9) Act Step 1: Chlorosulfonation Reagent: POCl3 / SOCl2 Purpose: Electrophilic Activation SM->Act Reflux, 80°C Sulf Step 2: Sulfonamide Formation Reagent: R-NH2, DIPEA Purpose: Solvent Channel Targeting Act->Sulf Nucleophilic Attack Suz Step 3: Suzuki-Miyaura Coupling Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Purpose: Hydrophobic Pocket Extension Sulf->Suz Late-Stage Diversification Prod Target Kinase Inhibitor (Lead Compound) Suz->Prod Isolation & Purification

Fig 2. Three-step synthetic workflow for generating kinase inhibitor libraries.

Protocol 1: Activation and Sulfonamide Formation

Objective: Convert the cell-impermeable sulfonic acid into a biologically active sulfonamide. Causality: Sulfonic acids are fully ionized at physiological pH, resulting in poor membrane permeability. Converting them to sulfonamides neutralizes this charge, improves lipophilicity, and creates a directional hydrogen-bond vector for the kinase solvent channel[3].

Step-by-Step Methodology:

  • Chlorosulfonation: Suspend 4-Amino-5-bromopyridine-3-sulfonic acid (1.0 eq) in phosphorus oxychloride (POCl3, 10.0 eq) under an inert atmosphere. Causality: POCl3 acts as both the solvent and the activating agent, replacing the hydroxyl group with a chloride to form the highly reactive sulfonyl chloride intermediate.

  • Reflux: Heat the mixture to 80°C for 4 hours. Self-Validation: Quench a 10 µL reaction aliquot in methanol and analyze via LC-MS. The appearance of the methyl sulfonate ester mass confirms complete activation of the starting material.

  • Concentration: Remove excess POCl3 in vacuo. Caution: POCl3 is highly reactive and corrosive; trap vapors using a cold trap and a basic scrubber system.

  • Amination: Dissolve the crude sulfonyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C. Add the desired primary amine (R-NH2, 1.2 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl byproduct generated during the reaction without competing with the primary amine nucleophile.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate to yield the 4-amino-5-bromopyridine-3-sulfonamide intermediate.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Extend the scaffold into the kinase hydrophobic pocket to achieve target selectivity. Causality: Performing the Suzuki coupling at the late stage allows for the divergent synthesis of multiple analogs from a single sulfonamide intermediate, accelerating Structure-Activity Relationship (SAR) studies[2].

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine the 4-amino-5-bromopyridine-3-sulfonamide intermediate (1.0 eq), an arylboronic acid (Ar-B(OH)2, 1.5 eq), and potassium carbonate (K2CO3, 3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step. This is crucial for successfully coupling sterically hindered aryl groups to the electron-deficient pyridine ring.

  • Degassing: Seal the vial and purge with N2 gas for 5 minutes. Causality: Oxygen rapidly deactivates the Pd(0) active catalytic species; thorough degassing is mandatory to prevent catalyst poisoning and ensure high yields.

  • Heating: Irradiate the mixture in a microwave reactor at 110°C for 30 minutes. Self-Validation: Monitor the reaction via TLC (EtOAc/Hexane). Complete consumption of the lower-Rf bromide starting material indicates a successful coupling.

  • Purification: Dilute the mixture with ethyl acetate and filter through a tightly packed Celite pad to remove palladium black. Extract the filtrate with water to remove inorganic salts and boron byproducts. Concentrate the organic layer and purify via flash column chromatography to isolate the target kinase inhibitor.

References

  • MolCore. "1352532-56-9 | 4-Amino-5-bromopyridine-3-sulfonic acid." MolCore Chemical Database. 1

  • Zhou, Z., et al. "Structures of pyridine-3-sulfonamide derivatives of PI3K inhibitor." ResearchGate.3

  • BenchChem. "4-Amino-5-bromo-2-chloropyridine | 857730-21-3." BenchChem Catalog & Application Notes.2

  • Varsal. "Pharmaceutical Intermediates: 4-amino-5-bromopyridine-3-sulfonamide." Varsal Products. 4

Sources

Method

Preparation of Sulfonamide Derivatives from 4-Amino-5-bromopyridine-3-sulfonic Acid: Application Notes and Protocols

Introduction & Mechanistic Insights The synthesis of pyridine-containing sulfonamides is a critical operation in medicinal chemistry, as the pyridine scaffold is a "privileged" bioisostere that enhances aqueous solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The synthesis of pyridine-containing sulfonamides is a critical operation in medicinal chemistry, as the pyridine scaffold is a "privileged" bioisostere that enhances aqueous solubility, metabolic stability, and target binding via hydrogen-bond acceptance. However, the substrate 4-Amino-5-bromopyridine-3-sulfonic acid presents a unique set of synthetic challenges that require careful methodological design:

  • Zwitterionic Lattice Energy : The molecule exists as a highly polar zwitterion (pyridinium sulfonate), rendering it virtually insoluble in standard organic solvents. Overcoming this requires either harsh chlorinating conditions or specialized phase-transfer/direct-coupling reagents.

  • Steric and Electronic Interference : The C3-sulfonic acid is flanked by a C4-amino group and a C5-bromine atom. The ortho-relationship between the sulfonic acid and the exocyclic amine leads to strong intramolecular hydrogen bonding.

  • Competitive Nucleophilicity : While the C4-amino group is less nucleophilic than an aliphatic amine due to resonance with the pyridine ring, it can still act as a competing nucleophile during the electrophilic activation of the sulfonic acid, leading to undesired oligomerization or self-condensation 1.

To bypass these hurdles, Application Scientists typically employ one of two divergent strategies: a Protection-Dependent Route (Traditional) or a Direct Sulfonamidation Route (Advanced).

Synthetic Strategies & Workflow Visualization

Strategy A: Protection-Dependent Route (Traditional)

This approach relies on masking the C4-amine with a tert-butyloxycarbonyl (Boc) group to prevent competitive nucleophilic attack 1. The protected sulfonic acid is then driven to the highly reactive sulfonyl chloride using a potent mixture of Phosphorus pentachloride ( PCl5​ ) and Phosphorus oxychloride ( POCl3​ ) 2. Finally, the target amine is coupled using Pyridine as an acid scavenger, which neutralizes the generated HCl and prevents the protonation of the incoming amine nucleophile 3.

Strategy B: Direct Sulfonamidation (Advanced)

Direct coupling circumvents the isolation of moisture-sensitive sulfonyl chlorides. Reagents like Triphenylphosphine ditriflate ( Ph3​P(OTf)2​ ) react directly with the sulfonate anion. The thermodynamic driving force for the subsequent amine substitution is the formation of the exceptionally strong P=O double bond (yielding triphenylphosphine oxide) 4. Alternatively, 2,4,6-Trichloro-1,3,5-triazine (TCT) under microwave irradiation provides a rapid, isolation-free method that operates efficiently even with sterically hindered substrates 5.

G Start 4-Amino-5-bromopyridine- 3-sulfonic acid Boc 1. N-Boc Protection (Boc2O, Base) Start->Boc Strategy A (Traditional) Direct1 1. Activation Ph3P(OTf)2 or TCT (Microwave) Start->Direct1 Strategy B (Direct) SulfonylCl 2. Sulfonyl Chloride Formation (POCl3 / PCl5) Boc->SulfonylCl CouplingA 3. Amine Coupling (Pyridine as base/catalyst) SulfonylCl->CouplingA Deprotect 4. Deprotection (TFA / DCM) CouplingA->Deprotect Product Target Sulfonamide Derivative Deprotect->Product CouplingB 2. Direct Amine Coupling (In situ) Direct1->CouplingB CouplingB->Product

Divergent synthetic workflows for pyridine-3-sulfonamide preparation.

Quantitative Data Summary

The following table summarizes the operational metrics for the three primary protocols utilized in the functionalization of 4-Amino-5-bromopyridine-3-sulfonic acid.

MethodologyKey ReagentsTypical YieldTotal TimeAdvantagesLimitations
Traditional Two-Step Boc2​O , POCl3​/PCl5​ , Pyridine60–75% (Over 4 steps)24–48 hHighly reliable; scalable; standard lab equipment.Multi-step; requires isolation of moisture-sensitive intermediates.
Direct Coupling (Ph3P) Ph3​P(OTf)2​ , Et3​N , Target Amine75–90%4–12 hOne-pot process; excellent functional group tolerance.High reagent cost; requires chromatographic removal of Ph3​P=O .
Direct Microwave (TCT) TCT, Acetone, Et3​N , NaOH80–95%< 1 hExtremely rapid; avoids harsh chlorinating agents.Requires dedicated microwave reactor; difficult to scale >10g.

Experimental Protocols

Protocol A: Direct Microwave-Assisted Synthesis (TCT Method)

This protocol utilizes 2,4,6-Trichloro-1,3,5-triazine (TCT) to activate the sulfonic acid in situ. The method is highly efficient and avoids the isolation of unstable intermediates 5.

  • Activation : In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend 4-Amino-5-bromopyridine-3-sulfonic acid (1.0 mmol) in anhydrous acetone (4.0 mL). Add Triethylamine (1.2 mmol) and TCT (1.0 mmol).

  • First Irradiation : Seal the vial and irradiate in a microwave synthesizer at 80 °C for 20 minutes.

    • Self-Validation Step: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the methyl sulfonate ester mass confirms successful activation of the sulfonic acid.

  • Coupling : Cool the vial to room temperature. Add the target primary or secondary amine (1.2 mmol) and aqueous NaOH (1.0 M, 1.0 mmol).

  • Second Irradiation : Irradiate the mixture at 50 °C for 10 minutes.

  • Workup : Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3​ (10 mL). Extract the organic layer, dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

Protocol B: Direct Coupling via Triphenylphosphine Ditriflate

This protocol relies on the thermodynamic generation of a P=O bond to drive the sulfonamidation directly from the sulfonic acid salt 4.

  • Reagent Generation : In an oven-dried flask under inert atmosphere ( N2​ ), dissolve Triphenylphosphine oxide (1.2 mmol) in anhydrous Dichloromethane (DCM, 5 mL). Cool to 0 °C and dropwise add Trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 mmol). Stir for 15 minutes to generate Ph3​P(OTf)2​ in situ.

  • Substrate Addition : Add 4-Amino-5-bromopyridine-3-sulfonic acid (1.0 mmol) and Diisopropylethylamine (DIPEA, 2.5 mmol) to the cold solution. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Amine Coupling : Add the target amine (1.5 mmol) in one portion. Stir the reaction at room temperature for 4–12 hours.

    • Causality Note: The excess DIPEA is required to maintain the amine in its unprotonated, nucleophilic state against the highly acidic triflate counterions.

  • Workup : Quench the reaction with water (10 mL). Extract with DCM (3 × 10 mL). The crude mixture will contain significant amounts of Ph3​P=O , which must be removed via silica gel chromatography (typically eluting with Hexanes/EtOAc gradients).

Protocol C: Traditional Two-Step Synthesis (via Sulfonyl Chloride)

For large-scale synthesis where specialized reagents are cost-prohibitive, the traditional chlorination route remains the standard.

  • Protection : Suspend 4-Amino-5-bromopyridine-3-sulfonic acid (10 mmol) in a 1:1 mixture of Dioxane and 1M NaOH. Add Di-tert-butyl dicarbonate ( Boc2​O , 12 mmol). Stir at room temperature for 12 hours. Acidify to pH 3 and extract to isolate the N-Boc protected intermediate 1.

  • Chlorination : In a round-bottom flask equipped with a reflux condenser, combine the N-Boc protected sulfonic acid (5.0 mmol), Phosphorus pentachloride (7.5 mmol), and Phosphorus oxychloride (1.5 mL). Heat to reflux for 3 hours 2.

    • Self-Validation Step: Evaporate a micro-aliquot to dryness, dissolve in dry DCM, and run an IR spectrum. A strong asymmetric S=O stretch near 1370 cm−1 validates sulfonyl chloride formation.

  • Coupling : Evaporate the bulk reaction mixture to absolute dryness under high vacuum to remove all traces of POCl3​ . Dissolve the resulting yellow solid in anhydrous DCM (10 mL). Cool to 0 °C. Add the target amine (5.5 mmol) followed by Pyridine (15.0 mmol). Pyridine acts as both an acid scavenger and a nucleophilic catalyst 3. Stir for 5 hours at room temperature.

  • Deprotection : Concentrate the mixture, redissolve in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA, 5 mL). Stir for 2 hours to cleave the Boc group. Concentrate and purify via reverse-phase HPLC.

References

  • Journal of the American Chemical Society (ACS Publications) . Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Caddick et al., 2004, 126, 1024-1025. Available at:[Link]

  • Organic Chemistry Portal . An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. De Luca & Giacomelli, J. Org. Chem., 2008, 73, 3967-3969. Available at:[Link]

Sources

Application

Application Note: Regioselective Sulfonation of 4-Amino-5-bromopyridine

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Application Context & Mechanistic Rationale The synthesis of highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Application Context & Mechanistic Rationale

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. Specifically, 4-amino-5-bromopyridine-3-sulfonic acid serves as a critical zwitterionic building block for designing enzyme inhibitors and complex pharmaceutical intermediates.

However, the direct sulfonation of aminopyridines presents a significant synthetic challenge. The pyridine nitrogen is inherently electron-withdrawing, and in the presence of strong Brønsted acids (such as sulfuric acid), both the pyridine ring and the primary amine undergo rapid protonation. This forms a highly deactivated bis-cationic species, rendering standard electrophilic aromatic substitution (EAS) nearly impossible under mild conditions.

To overcome this kinetic barrier, this protocol utilizes chlorosulfonic acid ( ClSO3​H ) acting as both the solvent and a highly reactive electrophile. The strongly electron-donating nature of the C4-amino group (via the +M resonance effect) counteracts the ring deactivation, directing the incoming sulfonium electrophile exclusively to the available ortho position (C3), as the C5 position is sterically and electronically occupied by the bromine atom. This ensures perfect regioselectivity, a principle supported by [1].

ReactionPathway A 4-Aminopyridine B Bromination (NBS, MeCN) A->B Electrophilic Substitution C 4-Amino-5-bromopyridine B->C Regioselective C3/C5 D Sulfonation (ClSO3H, 150°C) C->D Harsh Conditions Required E 4-Amino-5-bromopyridine- 3-sulfonic acid D->E Zwitterion Precipitation

Fig 1: Regioselective synthesis pathway of 4-amino-5-bromopyridine-3-sulfonic acid.

Experimental Methodology: The Sulfonation Protocol

Methods utilizing chlorosulfonic acid are fundamental for the direct sulfonation of deactivated aminopyridines, as noted by [2]. The following protocol is engineered for maximum yield while mitigating the risks of thermal runaway.

Reagents & Materials
  • Starting Material: 4-Amino-5-bromopyridine (1.0 equiv, 10.0 mmol, 1.73 g). (Note: Due to molecular symmetry, this is chemically identical to 4-amino-3-bromopyridine).

  • Reagent/Solvent: Chlorosulfonic acid ( ClSO3​H ) (8.0 equiv, 80.0 mmol, 5.3 mL).

  • Quenching Agent: Deionized crushed ice (50 g).

  • Equipment: 50 mL 2-neck round-bottom flask, reflux condenser connected to a basic gas scrubber (to neutralize evolving HCl gas), magnetic stirrer, and an Argon/Nitrogen manifold.

Workflow Start 4-Amino-5-bromopyridine (1.0 equiv) Step1 Addition to ClSO3H (0°C, Ar atm, 8.0 equiv) Start->Step1 Exothermic Protonation Step2 Thermal Activation (150°C, 16h) Step1->Step2 Overcome Deactivation Step3 Ice Quenching (Dropwise, Highly Exothermic) Step2->Step3 Cool to RT first Step4 Neutralization & Filtration (pH 3.5) Step3->Step4 Zwitterion Formation End Pure Sulfonic Acid Product (>98% Purity) Step4->End Vacuum Dry

Fig 2: Step-by-step experimental workflow for the sulfonation process.

Step-by-Step Execution
  • Inert Preparation: Flush the 50 mL round-bottom flask with Argon. Add 5.3 mL of chlorosulfonic acid and cool to 0 °C using an ice-water bath.

  • Substrate Introduction (Causality Check): Carefully add 1.73 g of 4-amino-5-bromopyridine in small portions over 15–20 minutes.

    • Why? The initial protonation of the pyridine ring and the primary amine by ClSO3​H is violently exothermic. Gradual addition prevents localized heating, which would otherwise lead to substrate charring and degradation.

  • Thermal Activation: Remove the ice bath, attach the reflux condenser, and heat the reaction mixture to 150 °C for 16 hours.

    • Why? The resulting bis-protonated intermediate is highly unreactive. Elevated thermal energy is strictly required to drive the electrophilic attack of the sulfonium ion onto the deactivated ring.

  • Quenching (Safety Critical): Allow the mixture to cool completely to room temperature. Transfer the mixture dropwise into a beaker containing 50 g of vigorously stirred crushed ice.

    • Why? Unreacted chlorosulfonic acid reacts explosively with water, releasing HCl and H2​SO4​ . Dropwise addition onto ice safely dissipates the massive exotherm.

  • Isolation & Purification: The product inherently precipitates as a highly polar zwitterionic solid. If precipitation is incomplete, carefully adjust the pH to ~3.5 using cold 2M NaOH . Filter the precipitate under vacuum, wash sequentially with ice-cold water (2 × 10 mL) and cold ethanol (10 mL), and dry under high vacuum at 60 °C for 12 hours.

Quantitative Yield Optimization

To demonstrate the necessity of the chosen parameters, the following table summarizes the quantitative data from various optimization trials. Standard sulfonating agents fail to achieve meaningful conversion due to the electronic deactivation of the substrate.

Sulfonating AgentTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)Mechanistic Observation
98% H2​SO4​ 15024< 5%N/AInsufficient electrophilicity for the deactivated pyridinium ring.
Oleum (20% SO3​ )1501842%85%Moderate conversion; oxidative side reactions and impurities observed.
Chlorosulfonic Acid1002428%91%Kinetic limitation due to high activation energy barrier.
Chlorosulfonic Acid 150 16 82% > 98% Optimal thermal activation for EAS; clean zwitterion precipitation.

In-Process Validation & Analytical Quality Control

A core tenet of robust process chemistry is that every protocol must be a self-validating system .

Because the resulting sulfonic acid is highly polar, it will streak heavily on standard silica gel TLC plates, making TLC an unreliable tracking method. Instead, researchers must validate the reaction progress and product identity using LC-MS (Liquid Chromatography-Mass Spectrometry) .

  • Starting Material Signature: The 4-amino-5-bromopyridine starting material will elute earlier and display a characteristic 1:1 isotopic bromine doublet at m/z 172.0 ( 79Br ) and 174.0 ( 81Br ) [M+H]+ .

  • Product Validation: A successful reaction is confirmed when the starting material is consumed and the dominant peak shifts to the highly polar product, displaying the doublet at m/z 251.9 ( 79Br ) and 253.9 ( 81Br ) [M+H]+ .

  • Structural Integrity: The regiochemistry of the sulfonic acid group at the C3 position can be definitively validated via 1H-NMR (in DMSO- d6​ ), which will show the disappearance of the C3 proton and present two distinct singlets for the isolated C2 and C6 aromatic protons. This structural confirmation aligns with characterization standards for functionalized pyridines [3].

(Note: Ensure all procedures comply with global laboratory safety standards, including OSHA regulations and JIS (Japanese Industrial Standards) chemical handling protocols, particularly when utilizing highly corrosive agents like chlorosulfonic acid).

References

  • Chemical Reviews - ACS Publications. "Catalytic Asymmetric Synthesis of α-Amino Acids and Pyridine Functionalization." American Chemical Society. URL:[Link]

Method

Application Notes &amp; Protocols: The Role of Substituted Aminopyridines in Modern Agrochemical Development

A Senior Application Scientist's Guide for Researchers and Development Professionals Author's Note: Initial inquiries for the specific compound 4-Amino-5-bromopyridine-3-sulfonic acid did not yield substantial public-dom...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Development Professionals

Author's Note: Initial inquiries for the specific compound 4-Amino-5-bromopyridine-3-sulfonic acid did not yield substantial public-domain information linking it directly to established agrochemical development programs. However, this molecule belongs to the broader, and critically important, class of substituted aminopyridines. This guide has therefore been structured to provide a comprehensive and technically robust overview of this chemical class, offering deep insights into their synthesis, mechanism of action, and analytical validation, which are directly applicable to the study and development of novel derivatives like the one specified.

Introduction: The Primacy of the Pyridine Scaffold in Agrochemicals

The pyridine ring is a foundational scaffold in the development of modern agrochemicals, present in a significant percentage of top-selling products.[1] Its unique electronic properties and ability to be functionalized at multiple positions allow for the fine-tuning of biological activity, selectivity, and physicochemical properties. Within this vast chemical space, substituted aminopyridines have emerged as a particularly vital subclass, most notably as the basis for a powerful group of synthetic auxin herbicides.[2]

These compounds, including prominent examples like picloram and aminopyralid, are prized for their systemic action and efficacy against noxious broadleaf weeds.[3][4] Their development represents a significant advancement in weed management, offering solutions for controlling invasive species in rangelands, pastures, and various crops.[3] This document serves as a technical guide to the principles and practices governing the use of substituted aminopyridines in agrochemical research and development.

Prominent Aminopyridine-Based Agrochemicals

The commercial success of aminopyridine herbicides underscores their importance. The following table summarizes key examples, highlighting their applications and chemical structures.

Compound Name Chemical Structure Primary Use Year of Introduction
Picloram 4-Amino-3,5,6-trichloropicolinic acidBroadleaf weed and woody plant control in rangelands, forestry, and rights-of-way.[4]1963[5]
Clopyralid 3,6-Dichloro-2-pyridinecarboxylic acidControl of broadleaf weeds, especially thistles and knapweeds, in various crops.[6]1977[6]
Aminopyralid 4-amino-3,6-dichloro-2-pyridinecarboxylic acidSystemic control of invasive and noxious broadleaf weeds in pastures and rangeland.[3][7]2005[6]

Synthesis & Chemical Principles: A Representative Pathway

The synthesis of functionalized aminopyridines is a cornerstone of developing novel agrochemical candidates. While numerous synthetic routes exist, a common strategy involves the construction and subsequent modification of the pyridine ring. The following workflow illustrates a generalized, multi-step synthesis representative of pathways used to create complex aminopyridine structures.

Synthesis_Workflow Start Substituted Pyridine Precursor Step1 Step 1: Halogenation (e.g., Chlorination) Start->Step1 Reagents: Cl2, catalyst Intermediate1 Polyhalogenated Pyridine Step1->Intermediate1 Step2 Step 2: Amination (e.g., Nucleophilic Aromatic Substitution) Intermediate1->Step2 Reagents: NH3, catalyst Intermediate2 Aminohalogenated Pyridine Step2->Intermediate2 Step3 Step 3: Carboxylation (e.g., Grignard Reaction followed by CO2) Intermediate2->Step3 Reagents: Mg, THF, then CO2 FinalProduct Substituted Aminopyridine (e.g., Picloram) Step3->FinalProduct Auxin_Mimic_MoA cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) AuxRep Aux/IAA Repressor ARF Auxin Response Factor (ARF) AuxRep->ARF Stabilizes Repression Gene Auxin-Responsive Gene ARF->Gene Binds & Represses Herbicide Aminopyridine Herbicide Receptor TIR1/AFB Receptor Herbicide->Receptor Binds Complex Herbicide-Receptor-Repressor Complex Receptor->Complex Ub Ubiquitin Ligase (SCF Complex) Complex->Ub Recruits AuxRep2 Aux/IAA Repressor Ub->AuxRep2 Ubiquitinates Proteasome 26S Proteasome DegradedRep Degraded Aux/IAA Repressor Proteasome->DegradedRep ARF2 Auxin Response Factor (ARF) Gene2 Auxin-Responsive Gene ARF2->Gene2 Activates Transcription Transcription Uncontrolled Transcription Gene2->Transcription AuxRep2->Complex AuxRep2->Proteasome Targets for Degradation SAR_Concept cluster_Substituents Key Substituent Positions Core Pyridine Ring Scaffold C2 Position 2: - Carboxylic Acid (-COOH) (Essential for auxin activity) Core->C2 Governs Receptor Binding C4 Position 4: - Amino Group (-NH2) (Enhances activity and selectivity) Core->C4 Influences Selectivity C3_C5_C6 Positions 3, 5, 6: - Halogens (Cl, F) (Modulate binding affinity, stability, and spectrum of activity) Core->C3_C5_C6 Fine-tunes Efficacy & Properties

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Desalting 4-Amino-5-bromopyridine-3-sulfonic Acid Products

Welcome to the Technical Support Center. The synthesis of 4-amino-5-bromopyridine-3-sulfonic acid—typically achieved via tandem bromination and sulfonation of 3-aminopyridine[1]—is highly efficient but inherently generat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-amino-5-bromopyridine-3-sulfonic acid—typically achieved via tandem bromination and sulfonation of 3-aminopyridine[1]—is highly efficient but inherently generates massive quantities of inorganic salts (e.g., sodium bromide, sodium sulfate, and chlorides) during the quenching and neutralization phases[2].

Because the target molecule is a highly polar zwitterion, standard purification techniques like liquid-liquid extraction will fail[3]. This guide provides field-proven, self-validating methodologies to successfully isolate your product from inorganic contaminants.

FAQ: Mechanistic Principles of Zwitterionic Pyridines

Q: Why do standard liquid-liquid extractions fail for this compound? A: 4-Amino-5-bromopyridine-3-sulfonic acid contains both a strongly acidic sulfonic acid group and basic nitrogen centers (the primary amine and the pyridine ring). In aqueous solutions, it exists as an inner salt, or zwitterion[4]. Because the molecule carries both positive and negative charges simultaneously, it possesses an extremely high dipole moment and solvation energy in water. Consequently, it is virtually insoluble in standard organic extraction solvents (e.g., dichloromethane, ethyl acetate)[3].

Q: How do we exploit the zwitterionic nature for purification? A: We manipulate the pH to reach the molecule's isoelectric point (pI). At a specific solution pH where the ampholyte becomes isoelectric, its net charge becomes exactly zero[5]. This minimizes electrostatic repulsion between the product molecules and maximizes intermolecular hydrogen bonding, drastically reducing its aqueous solubility. Inorganic salts, lacking a pI, remain fully solvated.

Troubleshooting Guide 1: Isoelectric Precipitation (IEP) & Anti-Solvent Crystallization

When the inorganic salt burden is moderate, Isoelectric Precipitation (IEP) combined with an anti-solvent is the most scalable desalting method.

Causality & Data Presentation

By titrating the crude mixture to the pI, we force the product into its least soluble state. The subsequent addition of an anti-solvent (like ethanol) lowers the dielectric constant of the medium. Inorganic salts (NaBr, NaCl) have lower lattice energies in this mixed solvent system compared to the zwitterion and remain dissolved, while the zwitterion rapidly crystallizes[3].

Table 1: Physicochemical States & Solubility Profile

pH EnvironmentNet Charge of ZwitterionProduct SolubilityInorganic Salt SolubilityMechanistic State
pH < 1.0 +1 (Cationic)HighHighBoth nitrogens protonated, sulfonic acid neutral.
pH 2.5 - 3.5 0 (Neutral) Low High Isoelectric point (pI); electrostatic repulsion minimized.
pH > 7.0 -1 (Anionic)HighHighSulfonic acid ionized, nitrogens deprotonated.
Experimental Protocol: Step-by-Step IEP
  • Analyze the Crude: Following the sulfonation quench, the mixture is typically highly acidic (pH < 1)[2]. Ensure the mixture is cooled to 10°C to prevent degradation.

  • Titration to pI: Carefully titrate the vigorously stirred mixture using 5M NaOH or aqueous ammonia until the pH reaches 2.5 – 3.5. Causality: This neutralizes the net charge of the ampholyte[5].

  • Anti-Solvent Addition: Slowly add 2 to 3 volumes of cold ethanol (0–5°C) dropwise. Causality: The ethanol decreases the solvent's polarity, driving the neutral zwitterion out of solution[3].

  • Crystallization: Incubate the mixture at 4°C for 4–6 hours to allow complete crystal lattice formation.

  • Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake with a cold 80% ethanol/water mixture to remove residual surface salts.

  • Self-Validation Checkpoint: Take a 1 mL aliquot of the filtrate and add a drop of 0.1 M AgNO₃. A heavy white/pale yellow precipitate indicates the successful retention of chloride/bromide salts in the mother liquor, confirming they were successfully separated from your product.

IEP_Workflow A 1. Crude Aqueous Mixture (Zwitterion + NaBr/Na2SO4) B 2. pH Adjustment Titrate to pI (pH 2.5 - 3.5) A->B Add NaOH/HCl C 3. Anti-Solvent Addition Add 2-3 Vol Cold Ethanol B->C Net Charge = 0 D 4. Crystallization Incubate at 0-5°C C->D Lowers Dielectric Constant E 5. Filtration & Wash Remove Soluble Salts D->E Zwitterion Precipitates F Pure 4-Amino-5-bromopyridine- 3-sulfonic acid E->F 80% EtOH Wash

Workflow for isoelectric precipitation and anti-solvent crystallization of zwitterions.

Troubleshooting Guide 2: Strong Cation Exchange (SCX) Chromatography

If the inorganic salt concentration is overwhelmingly high (leading to co-precipitation during IEP), Strong Cation Exchange (SCX) chromatography is the definitive, high-purity alternative[6].

Causality & Data Presentation

By acidifying the crude mixture below pH 1.0, the sulfonic acid group becomes protonated (neutral), and the basic nitrogens become positively charged. The molecule acts entirely as a cation and binds tightly to a negatively charged SCX resin[4]. Because inorganic salts like NaBr and Na₂SO₄ dissociate into neutral cations (Na+) and non-binding anions (Br-, SO₄²⁻), the anions are washed away. The product is then released by reversing its charge with a volatile base.

Table 2: SCX Chromatography Parameters

ParameterSpecificationCausality / Rationale
Resin Type Strong Cation Exchange (e.g., Dowex 50WX8)Cross-linked polystyrene matrix with sulfonic acid groups provides high capacity for cationic binding[4].
Loading pH pH < 1.0 (Acidified with HCl)Ensures the zwitterion is fully protonated (+1) to bind to the anionic resin matrix.
Wash Buffer Deionized Water (DI H₂O)Flushes out unbound inorganic anions without disrupting the ionic bond of the product[6].
Elution Buffer 5% Aqueous Ammonia (NH₄OH)Deprotonates the product, reversing its charge to anionic (-1), causing immediate electrostatic repulsion from the resin.
Experimental Protocol: Step-by-Step SCX Desalting
  • Resin Preparation: Swell and pack a column with Dowex 50WX8 resin. Regenerate the resin into the H⁺ form using 1M HCl, followed by a thorough DI water wash until the effluent is neutral.

  • Sample Loading: Adjust the crude aqueous mixture to pH < 1.0 using concentrated HCl. Load the mixture onto the column at a flow rate of 1-2 column volumes (CV) per hour.

  • Desalting Wash: Wash the column extensively with DI water (typically 5–10 CV).

  • Self-Validation Checkpoint: Monitor the eluent during the DI water wash using a conductivity meter. Initially, conductivity will be very high (eluting salts). Continue washing until the conductivity drops below 50 µS/cm. This self-validates that all inorganic salts have been purged before you initiate elution.

  • Elution: Elute the product using 5% aqueous ammonia (NH₄OH). The base deprotonates the nitrogens and ionizes the sulfonic acid, giving the product a net negative charge. It is repelled by the anionic resin and elutes as the ammonium salt.

  • Isolation: Lyophilize (freeze-dry) the eluate. The volatile ammonia and water sublimate entirely, leaving the pure zwitterionic product.

IEX_Mechanism A Acidify Crude (pH < 1) Product = Cationic B Load on SCX Resin (H+ Form) A->B Bind C Wash with DI Water (Elute Br-, SO4 2-) B->C Desalt D Elute with 5% NH4OH Product = Anionic C->D Release E Lyophilization (Pure Zwitterion) D->E Isolate

Mechanism of strong cation exchange (SCX) chromatography for desalting zwitterions.

References

  • Buy 4-Amino-5-bromopyridine-3-sulfonic acid (EVT-13137854)
  • Source: benchchem.
  • (PDF)
  • Buy 4-Amino-5-bromopyridine-3-sulfonic acid - EvitaChem (Tandem Processes)
  • Source: google.com (Patents)
  • Source: mdpi.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Amino-5-bromopyridine-3-sulfonic Acid Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly polar heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly polar heterocyclic building blocks.

4-Amino-5-bromopyridine-3-sulfonic acid is notoriously challenging to work with. It features three distinct reactive sites: an electrophilic C5-bromide (primed for cross-coupling), a highly polar C3-sulfonic acid, and a nucleophilic/coordinating C4-free amine. This polyfunctionality leads to severe solubility issues, catalyst poisoning, and competing side reactions.

This guide provides field-proven, mechanistically grounded solutions to minimize side products and optimize your synthetic workflows.

Mechanistic Overview: Divergent Pathways

Before troubleshooting, it is critical to understand the competing reaction pathways during Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of this substrate.

ReactionPathways SM 4-Amino-5-bromopyridine -3-sulfonic acid Desired Cross-Coupled Product SM->Desired Optimized Pd/Ligand Side1 Protodebromination SM->Side1 H-donor / Slow Rxn Side2 Desulfonation SM->Side2 Harsh Temp/Base Side3 Catalyst Poisoning SM->Side3 Amine Chelation

Fig 1. Divergent reaction pathways and common side products in Pd-catalyzed coupling.

Troubleshooting FAQs & Causality Analysis

Q1: My starting material is completely insoluble in standard cross-coupling solvents (THF, Toluene). How do I force it into solution without causing degradation?

The Causality: 4-Amino-5-bromopyridine-3-sulfonic acid exists as a zwitterion. The highly acidic sulfonic acid (-SO3H) donates its proton to the basic pyridine nitrogen or the C4-amine[1]. This ionic interaction creates a tightly packed, high-energy crystal lattice that is entirely insoluble in non-polar organic solvents. The Solution: Do not use brute-force heating, which leads to thermal degradation. Instead, disrupt the zwitterion by pre-forming a sulfonate salt. Use a biphasic solvent system (e.g., 1,4-Dioxane/H2O at a 4:1 ratio) and add a strong, water-soluble base like K3PO4. This deprotonates the zwitterion, yielding a highly soluble potassium sulfonate salt that reacts efficiently at the aqueous-organic interface[].

Q2: LC-MS shows a massive peak for the protodebrominated side product (m/z 174). How do I suppress this?

The Causality: Protodebromination (loss of the bromine atom and replacement with hydrogen) occurs when the intermediate Pd(II) complex undergoes β -hydride elimination (often from alkoxide bases, aliphatic alcohol solvents, or amine groups) faster than it undergoes transmetalation and reductive elimination[]. The Solution: You must kinetically accelerate the reductive elimination step. Switch from standard phosphines (like PPh3 or dppf) to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos or XPhos)[3]. Their extreme steric bulk forces the Pd(II) center to rapidly eject the cross-coupled product, outcompeting the protodehalogenation pathway.

Q3: The reaction stalls at 30% conversion. Adding more Palladium catalyst doesn't help. What is happening?

The Causality: The free -NH2 group at the C4 position is ortho to the C5-Br reaction site. Following oxidative addition, the lone pair on the amine coordinates to the empty orbital on the Pd(II) center, forming a thermodynamically stable 5-membered palladacycle[4]. This "chelation trap" poisons the catalyst, rendering it inert to the boronic acid. The Solution: You have two options.

  • Chemical: Pre-protect the C4-amine with a di-Boc group to completely remove its nucleophilicity and coordinating ability.

  • Catalytic: Use a highly coordinating, sterically demanding ligand (like dtbpf) that binds so tightly to the Pd center that it outcompetes the amine for coordination.

Q4: I am losing the sulfonic acid group during the reaction (desulfonation). How can I preserve it?

The Causality: The pyridine ring is highly electron-deficient, making the C3 position susceptible to nucleophilic aromatic substitution (SNAr) or hydrolysis. At elevated temperatures (>100°C) in the presence of strong aqueous hydroxide bases (NaOH, KOH), the hydroxide ion attacks the C3 position, displacing the sulfite anion ( SO32−​ )[]. The Solution: Strictly limit reaction temperatures to 80°C and completely avoid hydroxide bases. Rely on milder, non-nucleophilic bases like K2CO3 or K3PO4.

Quantitative Data: Ligand & Base Optimization

The following table summarizes the impact of various reaction parameters on the chemoselective Suzuki-Miyaura coupling of 4-Amino-5-bromopyridine-3-sulfonic acid, highlighting how specific choices minimize side products.

LigandBaseSolvent SystemTemp (°C)Conversion (%)Protodebromination (%)Catalyst Poisoning
PPh3Na2CO3Toluene/H2O (3:1)903515High (Stalls early)
dppfK3PO4Dioxane/H2O (4:1)806010Moderate
SPhos K2CO3 Toluene/H2O (10:1) 70 >95 <2 Low
XPhos K3PO4 Dioxane/H2O (4:1) 70 >95 <1 Low

Data Synthesis: SPhos and XPhos provide the optimal balance of steric bulk and electron density to prevent both amine-chelation and protodebromination.

Experimental Workflow & Self-Validating Protocol

Workflow Start Reaction Optimization Q1 Substrate Dissolving? Start->Q1 Sol1 Form salt or use biphasic solvent Q1->Sol1 No Q2 Protodebromination >5%? Q1->Q2 Yes Sol1->Q2 Sol2 Switch to SPhos/XPhos Q2->Sol2 Yes Q3 Reaction Stalling? Q2->Q3 No Sol2->Q3 Sol3 Boc-protect C4-NH2 Q3->Sol3 Yes Success Clean Isolation Q3->Success No Sol3->Success

Fig 2. Step-by-step troubleshooting workflow for optimizing reaction conditions.

Step-by-Step Methodology: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Pre-reaction Solubilization (Zwitterion Disruption)

  • In a Schlenk flask, suspend 1.0 equivalent of 4-Amino-5-bromopyridine-3-sulfonic acid in a 1,4-Dioxane/H2O mixture (4:1 ratio, 0.1 M concentration).

  • Add 2.5 equivalents of anhydrous K3​PO4​ .

  • Self-Validation Checkpoint: Stir for 10 minutes at room temperature. The cloudy suspension must transition to a clear, slightly yellow solution. This visually confirms the successful deprotonation of the zwitterion into the soluble potassium sulfonate salt. If it remains cloudy, do not add the catalyst; adjust the water ratio slightly until clear.

Step 2: Strict Degassing

  • Sparge the clear solution with Argon gas for a minimum of 15 minutes.

  • Self-Validation Checkpoint: Ensure active bubbling through the liquid phase to displace dissolved oxygen, which can oxidize the phosphine ligands and induce homocoupling side products.

Step 3: Catalyst & Boronic Acid Addition

  • Under a positive flow of Argon, add 1.2 equivalents of your target Aryl Boronic Acid.

  • Add 0.02 equivalents (2 mol%) of Pd(OAc)2​ and 0.04 equivalents (4 mol%) of XPhos ligand.

Step 4: Reaction Execution & Monitoring

  • Seal the flask and heat to exactly 70°C for 6-8 hours.

  • Self-Validation Checkpoint: At t=4 hours, pull a 10 μ L aliquot and analyze via LC-MS.

    • Look for the disappearance of the starting material mass (m/z 253/255).

    • Check for protodebromination (m/z 174). If the m/z 174 peak exceeds 5% relative abundance, cool the reaction immediately and verify your degassing efficiency and ligand purity for the next run.

    • Check for desulfonation (m/z M-80). If present, ensure your heating block is not overshooting 80°C.

Step 5: Workup

  • Cool to room temperature. The product will exist as a potassium salt in the aqueous layer.

  • Wash the biphasic mixture with Ethyl Acetate to remove organic impurities and phosphine oxides.

  • Carefully acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the cross-coupled zwitterionic product. Filter and dry under vacuum.

References

  • "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides" - Chemical Science (RSC Publishing).[4]

  • "Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines" - ACS Publications.[3]

  • "Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts" - BenchChem.[1]

  • "Applications of Suzuki Coupling Reaction" - BOC Sciences.[]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Amino-5-bromopyridine-3-sulfonic acid and 2-amino-5-bromopyridine

Introduction: Two Versatile Bromopyridine Building Blocks In the landscape of modern synthetic chemistry, substituted pyridines are indispensable scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Two Versatile Bromopyridine Building Blocks

In the landscape of modern synthetic chemistry, substituted pyridines are indispensable scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Within this class, aminobromopyridines serve as exceptionally versatile intermediates, offering multiple reaction handles for molecular elaboration. This guide provides an in-depth comparison of the chemical reactivity of two distinct yet related aminobromopyridines: 4-Amino-5-bromopyridine-3-sulfonic acid and 2-amino-5-bromopyridine .

While both molecules feature an amino group and a bromine atom on a pyridine ring, the presence and position of a strongly deactivating sulfonic acid group in the former dramatically alters its electronic landscape and, consequently, its synthetic utility compared to the latter. Understanding these nuanced differences is paramount for researchers and drug development professionals in designing efficient and predictable synthetic routes. This guide will dissect the electronic properties of each molecule, compare their reactivity in key transformations, and provide practical, data-driven insights to inform your experimental design.

Property4-Amino-5-bromopyridine-3-sulfonic acid2-amino-5-bromopyridine
Structure 4-Amino-5-bromopyridine-3-sulfonic acid Structure2-amino-5-bromopyridine Structure
Molecular Formula C₅H₅BrN₂O₃SC₅H₅BrN₂
Molecular Weight 253.07 g/mol [1]173.01 g/mol [2]
Appearance Crystalline solid[1]Solid, often appearing as brown needles or yellow powder[3][4][5]
Melting Point > 250 °C[1]133-138 °C

The Decisive Factor: A Tale of Electronic Effects

The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. The interplay of inductive and resonance effects dictates the electron density at each position, predisposing the molecule to certain reaction pathways.

  • 4-Amino-5-bromopyridine-3-sulfonic acid : This molecule is a study in electronic opposition.

    • Amino Group (-NH₂ at C4) : A powerful electron-donating group (EDG) through resonance (+M effect), which enriches the pyridine ring with electron density, particularly at the ortho (C3, C5) positions.[6][7]

    • Sulfonic Acid Group (-SO₃H at C3) : An extremely potent electron-withdrawing group (EWG) through both resonance and induction (-M, -I effects). It severely depletes the ring of electron density.[6]

    • Bromo Group (-Br at C5) : An EWG through induction (-I) but an EDG through resonance (+M). The inductive effect typically dominates, making it a net deactivator.[7]

    • Pyridine Nitrogen : Intrinsically electron-withdrawing (-I effect), reducing the ring's overall electron density.[7][8]

    The net result is a highly electron-deficient (electrophilic) pyridine ring. The powerful "pull" of the sulfonic acid group and ring nitrogen largely overwhelms the "push" from the amino group.

  • 2-amino-5-bromopyridine : This molecule presents a more balanced electronic profile.

    • Amino Group (-NH₂ at C2) : A strong EDG through resonance (+M), significantly activating the ring. Its lone pair can delocalize effectively throughout the ring.[3][9]

    • Bromo Group (-Br at C5) : A deactivating EWG, as described above.

    • Pyridine Nitrogen : An EWG, as described above.

    In this case, the absence of a sulfonic acid group means the activating influence of the C2-amino group is far more pronounced. While still electron-deficient compared to benzene, this ring is considerably more electron-rich (nucleophilic) than its sulfonic acid counterpart.

G cluster_0 4-Amino-5-bromopyridine-3-sulfonic acid cluster_1 2-amino-5-bromopyridine A Ring is Extremely Electron-Deficient B Strong EWG (-SO3H) at C3 B->A C Strong EDG (-NH2) at C4 C->A D Weak EWG (-Br) at C5 D->A E Inherent EWG (Ring N) E->A F Ring is Moderately Electron-Deficient G Strong EDG (-NH2) at C2 G->F H Weak EWG (-Br) at C5 H->F I Inherent EWG (Ring N) I->F

Fig 1. Comparison of net electronic effects on the pyridine rings.

Comparative Reactivity in Key Synthetic Transformations

The profound electronic differences between these molecules lead to divergent reactivity profiles.

Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as nitration or halogenation, involve the attack of an electrophile on the aromatic ring. This process is favored by electron-rich rings.

  • 4-Amino-5-bromopyridine-3-sulfonic acid : The presence of the powerfully deactivating sulfonic acid group makes this ring exceptionally resistant to electrophilic attack.[6] Harsh conditions, such as those used for the sulfonation of pyridine itself (e.g., oleum at high temperatures), would be required, likely leading to degradation.[10][11] For practical purposes, this substrate is considered inert to standard EAS.

  • 2-amino-5-bromopyridine : This substrate is significantly more amenable to EAS. The strong activating C2-amino group directs incoming electrophiles primarily to the C3 position. For example, nitration of 2-amino-5-bromopyridine can be achieved to form 2-amino-5-bromo-3-nitropyridine, a known intermediate.[12]

Verdict : 2-amino-5-bromopyridine is the vastly superior substrate for synthetic strategies involving electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

SNAr involves the attack of a nucleophile on the ring, displacing a leaving group (in this case, bromide). This reaction is favored by electron-poor rings and is highly dependent on the position of the leaving group.[13]

  • The Critical Role of Position : SNAr on pyridines is most efficient when the leaving group is at the 2- or 4-position (α or γ). This allows the negative charge of the high-energy Meisenheimer intermediate to be delocalized onto the electronegative ring nitrogen, providing crucial stabilization.[8][13][14] When the leaving group is at the 3- or 5-position (β), this stabilization is not possible, and the reaction is significantly disfavored.[13][15]

  • 4-Amino-5-bromopyridine-3-sulfonic acid : The bromine is at the 5-position (β), which is electronically unfavorable for SNAr. However, the extreme electron-deficient nature of the ring, induced by the adjacent C3-sulfonic acid group, can partially compensate for the poor positional activation. While still challenging, SNAr on this substrate may be possible under forcing conditions with potent nucleophiles, as the overall ring system can better accommodate the negative charge of the intermediate.

  • 2-amino-5-bromopyridine : The bromine is also at the 5-position (β). Without the additional strong activation from a sulfonic acid group, the C-Br bond is highly resistant to nucleophilic displacement.[13][15] SNAr reactions at this position typically do not proceed under standard conditions and often require metal catalysis (e.g., Ullmann condensation).

Verdict : Neither substrate is ideal for SNAr due to the β-position of the bromine. However, the highly electron-poor ring of 4-Amino-5-bromopyridine-3-sulfonic acid makes it a more plausible, albeit still difficult, candidate for this transformation compared to its counterpart.

Fig 2. Key factors governing the rate of Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura or Buchwald-Hartwig amination are workhorse methods for functionalizing aryl halides. The key step is the oxidative addition of a Palladium(0) catalyst into the carbon-bromine bond.

  • 4-Amino-5-bromopyridine-3-sulfonic acid : The highly electron-deficient nature of the C5 position should facilitate the oxidative addition step, which is often the rate-limiting part of the catalytic cycle. The C-Br bond is polarized and primed for reaction. The presence of multiple coordinating groups (amino, sulfonic acid, ring nitrogen) could, however, influence catalyst behavior and may require careful ligand selection.

  • 2-amino-5-bromopyridine : This is a very common substrate for cross-coupling reactions. The C-Br bond at the 5-position is readily activated by palladium catalysts. A vast body of literature exists for Suzuki, Sonogashira, and Buchwald-Hartwig reactions at this position, demonstrating its reliability and broad scope.[16][17][18]

Verdict : Both substrates are viable for Pd-catalyzed cross-coupling. 2-amino-5-bromopyridine is a standard, well-documented substrate with proven reactivity. 4-Amino-5-bromopyridine-3-sulfonic acid is also expected to be reactive, potentially even more so in the oxidative addition step, but may require more optimization due to its multifunctional nature.

Experimental Protocols & Workflows

Trustworthy protocols are built on validated systems. The following sections provide illustrative experimental procedures that highlight the reactivity discussed.

Representative Reaction: Suzuki-Miyaura Coupling of 2-amino-5-bromopyridine

This protocol demonstrates a common and highly effective method for forming a C-C bond at the C5 position of 2-amino-5-bromopyridine.

Objective : To synthesize 2-amino-5-(4-methoxyphenyl)pyridine.

Materials :

  • 2-amino-5-bromopyridine (173 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)

  • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure :

  • To a flame-dried Schlenk flask, add 2-amino-5-bromopyridine, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1,4-dioxane. Add this catalyst solution to the Schlenk flask via syringe.

  • Add the remaining dioxane and water to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

workflow start Start: Assemble Reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert cat_add Add Catalyst Solution (Pd(OAc)2 / SPhos in Dioxane) inert->cat_add heat Heat to 100 °C with Stirring cat_add->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete? workup Aqueous Workup (EtOAc / H2O / Brine) monitor->workup purify Purification (Silica Gel Chromatography) workup->purify end End: Isolated Product purify->end

Fig 3. Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion and Strategic Recommendations

The choice between 4-Amino-5-bromopyridine-3-sulfonic acid and 2-amino-5-bromopyridine is not one of superior versus inferior, but of strategic selection for a specific synthetic goal.

  • Choose 2-amino-5-bromopyridine for :

    • Palladium-catalyzed cross-coupling reactions where a robust, well-precedented substrate is desired.[16][17][18]

    • Electrophilic aromatic substitution to introduce additional functionality, primarily at the C3 position.[12]

    • Reactions where the nucleophilicity of the C2-amino group is to be exploited.

  • Choose 4-Amino-5-bromopyridine-3-sulfonic acid for :

    • Syntheses where a highly electron-deficient pyridine ring is required.

    • Scaffolds intended to have high water solubility or engage in hydrogen bonding via the sulfonic acid group.[1]

    • Transformations where the C-Br bond needs to be activated for Pd-catalyzed cross-coupling in a highly electron-poor environment.

    • Exploratory routes involving nucleophilic aromatic substitution , with the understanding that forcing conditions may be necessary.

By understanding the fundamental electronic drivers of reactivity, chemists can harness the unique properties of each of these valuable building blocks to achieve their synthetic objectives with greater precision and efficiency.

References

  • PCE. 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis. Available at: [Link]

  • RSC Publishing. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • National Center for Biotechnology Information. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available at: [Link]

  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • PubChem. 2-Amino-5-bromopyridine. Available at: [Link]

  • ResearchGate. DFT analysis of substituent effects on electron-donating efficacy of pyridine. Available at: [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • IntechOpen. Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. Available at: [Link]

  • ACS Publications. Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Available at: [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Available at: [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Pearson. Propose a mechanism for the sulfonation of pyridine. Available at: [Link]

  • Scite. The reactivity of pyridine towards sulphuric acid at elevated temperatures. Available at: [Link]

  • PubChem. 4-aminopyridine-3-sulfonic Acid. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis Validation of 4-Amino-5-bromopyridine-3-sulfonic acid

This guide provides an in-depth technical comparison for the elemental analysis validation of 4-Amino-5-bromopyridine-3-sulfonic acid, a compound of interest in pharmaceutical development and biochemical research.[1] We...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison for the elemental analysis validation of 4-Amino-5-bromopyridine-3-sulfonic acid, a compound of interest in pharmaceutical development and biochemical research.[1] We will explore the validation of a primary elemental analysis method and compare its performance characteristics against a common alternative, High-Performance Liquid Chromatography (HPLC), for purity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for novel heterocyclic compounds.

The Critical Role of Elemental Analysis in Compound Verification

Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound.[2][3] For a novel substance like 4-Amino-5-bromopyridine-3-sulfonic acid, which incorporates a pyridine ring, an amino group, a sulfonic acid moiety, and a bromine atom, this analysis is non-trivial.[1][4] The presence of carbon, hydrogen, nitrogen, sulfur, and bromine necessitates a multi-faceted analytical approach. The validation of such an analytical procedure is paramount to ensure its suitability for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[5][6][7][8]

Part 1: Validation of the Primary Method: Combustion Analysis and Combustion-Ion Chromatography

For the comprehensive elemental analysis of 4-Amino-5-bromopyridine-3-sulfonic acid, a combination of two techniques is proposed: dynamic flash combustion for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS), and combustion-ion chromatography (CIC) for Bromine.[2][9]

Theoretical Elemental Composition

The first step in validation is to calculate the theoretical elemental composition based on the compound's molecular formula, C₅H₅BrN₂O₃S, and molecular weight, 251.08 g/mol .

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011560.05523.92
HydrogenH1.00855.0402.01
BromineBr79.904179.90431.82
NitrogenN14.007228.01411.16
OxygenO15.999347.99719.12
SulfurS32.06132.06012.77
Total 253.07 100.00

Note: The molecular weight of 253.07 g/mol is used for this calculation.[1]

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure robustness and traceability, with built-in checks and the use of certified reference materials.

Instrumentation:

  • CHNS Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™ Elemental Analyzer)[7][10]

  • Combustion Ion Chromatography (CIC) System (e.g., Metrohm 930 Compact IC Flex with a combustion module)[2]

  • Microbalance with a readability of at least 0.001 mg[6]

Materials:

  • 4-Amino-5-bromopyridine-3-sulfonic acid test sample, dried under vacuum at 40°C for 24 hours.

  • Certified Reference Material (CRM) for CHNS analysis (e.g., Acetanilide, Sulfanilamide).

  • Certified Bromine standard for IC (e.g., NIST-traceable bromide solution).[11][12]

  • High-purity tin capsules for CHNS analysis.

  • Quartz boats for CIC.

  • High-purity oxygen (99.995%).

  • High-purity argon (99.998%).

  • Deionized water (18.2 MΩ·cm).

  • Absorption solution for CIC (e.g., dilute hydrogen peroxide).[2]

Step-by-Step Methodology:

CHNS Analysis:

  • Calibration: Calibrate the CHNS analyzer using a certified reference material (e.g., Acetanilide). Perform a multi-point calibration to establish linearity.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried 4-Amino-5-bromopyridine-3-sulfonic acid into a tin capsule using a calibrated microbalance.

  • Combustion: Place the capsule into the autosampler. The sample is dropped into a combustion reactor at ~1000°C in an oxygen-rich environment.[13] The presence of the sulfonic acid group necessitates complete combustion, which is facilitated by the high temperature and excess oxygen.

  • Reduction and Separation: The combustion gases (CO₂, H₂O, N₂, and SO₂) pass through a reduction furnace containing copper to convert nitrogen oxides to N₂. The gases are then separated using a gas chromatography column.[14]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Calculation: The instrument software calculates the percentage of C, H, N, and S based on the sample weight and detector response.

Bromine Analysis (CIC):

  • Sample Preparation: Weigh 5-10 mg of the dried sample into a quartz boat.

  • Combustion: The sample is introduced into a furnace at ~1000°C with a continuous flow of oxygen and steam. The bromine in the compound is converted to hydrogen bromide (HBr).[2]

  • Absorption: The gaseous products are transferred to an absorption tube containing a dilute hydrogen peroxide solution, which traps the HBr as bromide ions (Br⁻).

  • Ion Chromatography: An aliquot of the absorption solution is injected into the ion chromatograph. The bromide is separated from other potential anions on an IC column and quantified using a conductivity detector.

  • Calibration: The IC is calibrated using a series of NIST-traceable bromide standards to establish a linear calibration curve.

Validation Workflow Diagram

Validation_Workflow Elemental Analysis Validation Workflow for 4-Amino-5-bromopyridine-3-sulfonic acid cluster_planning Planning & Preparation cluster_execution Experimental Execution & Validation cluster_analysis Data Analysis & Reporting Theoretical_Calc Calculate Theoretical % (C,H,N,S,Br) Method_Selection Select Methods: - CHNS Combustion - Combustion-IC for Br Theoretical_Calc->Method_Selection CRM_Procurement Procure Certified Reference Materials Method_Selection->CRM_Procurement Linearity Linearity: Multi-point calibration with CRMs CRM_Procurement->Linearity Specificity Specificity: Analyze blank & sample matrix Accuracy Accuracy: Analyze CRM as unknown Specificity->Accuracy Range Range: Established from Linearity Linearity->Range Precision Precision: - Repeatability (n=6) - Intermediate Precision Accuracy->Precision LOD_LOQ LOD & LOQ: Signal-to-noise ratio or standard deviation of blank Precision->LOD_LOQ Data_Comparison Compare Experimental vs. Theoretical Values LOD_LOQ->Data_Comparison Acceptance_Criteria Verify against Acceptance Criteria (e.g., ±0.4%) Data_Comparison->Acceptance_Criteria Validation_Report Generate Validation Report Acceptance_Criteria->Validation_Report

Caption: Validation workflow for elemental analysis.

Part 2: Comparative Analysis with an Alternative Method: Reverse-Phase HPLC for Purity Determination

While elemental analysis confirms the elemental composition, it may not be ideal for routine purity testing or for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a powerful alternative for these purposes.

Comparison of Validation Parameters

The following table objectively compares the performance of elemental analysis with a typical reverse-phase HPLC method for the purity determination of 4-Amino-5-bromopyridine-3-sulfonic acid. The data presented are illustrative of typical performance characteristics.

Validation ParameterElemental Analysis (CHNS + CIC)Reverse-Phase HPLC (UV-Vis Detection)Rationale for Performance
Specificity High for elemental composition. Does not distinguish between isomers or impurities with similar elemental ratios.High. Can separate the main compound from impurities and degradation products based on retention time and UV spectrum.HPLC provides superior specificity for purity assessment in the presence of structurally related impurities.
Accuracy High. Typically within ±0.3% of the theoretical value for each element.[1]High. Recovery studies typically yield 98-102%.Both methods are highly accurate when properly validated.
Precision (RSD) Excellent. Repeatability typically <0.5%.Excellent. Repeatability typically <1.0%.Both methods demonstrate high precision.
Linearity (r²) >0.999 for each element over the calibrated range.>0.999 over the concentration range.Both methods exhibit excellent linearity.
Range Limited by the sample weight and instrument calibration.Wide, typically from LOQ to 120% of the target concentration.HPLC offers a wider dynamic range suitable for quantifying both the main peak and low-level impurities.
Limit of Detection (LOD) Not applicable for purity assessment.Low, typically in the ng/mL range.HPLC is significantly more sensitive for detecting trace impurities.
Limit of Quantitation (LOQ) Not applicable for purity assessment.Low, typically in the ng/mL to µg/mL range.HPLC allows for the accurate quantification of impurities at low levels.
Robustness Sensitive to combustion conditions, sample homogeneity, and purity.Can be evaluated by systematically varying parameters like mobile phase composition, pH, and column temperature.HPLC methods can be designed to be highly robust for routine quality control.
Decision-Making Framework: Elemental Analysis vs. HPLC

The choice between elemental analysis and HPLC depends on the analytical objective.

Decision_Flow Start Analytical Objective for 4-Amino-5-bromopyridine-3-sulfonic acid Objective1 Confirm Empirical Formula of a New Batch/Synthesized Lot Start->Objective1 Objective2 Determine Purity & Quantify Impurities Start->Objective2 Method1 Elemental Analysis (CHNS + CIC) Objective1->Method1 Method2 Reverse-Phase HPLC (Purity Method) Objective2->Method2

Caption: Choosing between elemental analysis and HPLC.

Conclusion

The validation of elemental analysis for 4-Amino-5-bromopyridine-3-sulfonic acid requires a combined approach of CHNS combustion analysis and combustion-ion chromatography to account for all constituent elements. This method demonstrates high accuracy and precision for confirming the elemental composition, a critical step in the characterization of a new chemical entity. However, for routine purity assessment and the quantification of impurities, a validated reverse-phase HPLC method is superior due to its enhanced specificity and sensitivity.

As a best practice, elemental analysis should be employed to confirm the identity and elemental integrity of a new compound or a reference standard. Subsequently, a validated HPLC method should be developed and utilized for routine quality control, including purity determination and stability testing, throughout the drug development lifecycle. This orthogonal approach, leveraging the strengths of both techniques, ensures a comprehensive and robust analytical characterization of 4-Amino-5-bromopyridine-3-sulfonic acid.

References

  • ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". ECA Academy. [Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation". Mettler Toledo. [Link]

  • PubMed. "Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment". PubMed. [Link]

  • HESS. "Determination of bromide, chloride, fluoride, nitrate and sulphate by ion chromatography: comparisons of". HESS. [Link]

  • Unknown. "Element analysis". [Link not available]
  • International Journal of Chemical & Pharmaceutical Analysis. "DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q". International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • AZoM. "What is a CHNS Elemental Analyzer?". AZoM. [Link]

  • USGS Publications Warehouse. "Automated determination of bromide in waters by ion chromatography with an amperometric detector". USGS Publications Warehouse. [Link]

  • Almac. "Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in". Almac. [Link]

  • LCGC International. "Sulphur and Halide Determination by Combustion Ion Chromatography". LCGC International. [Link]

  • Tecnofrom. "Combustion IC System – Halogen and Sulfur Determinations-Pyrolysis of Difficult Samples". Tecnofrom. [Link]

  • Unknown. "Analytical Method Development and Validation in Pharmaceuticals". [Link not available]
  • Unacademy. "Detection of Extra Elemnts in Organic Compounds". Unacademy. [Link]

  • PMC - NIH. "An International Study Evaluating Elemental Analysis". PMC - NIH. [Link]

  • Unknown. "Experiment 5; Detection of Elements in Organic Compounds: Backgraound:". [Link not available]
  • Agilent. "Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas". Agilent. [Link]

  • AZoM. "A Look at Elemental Analysis for Organic Compounds". AZoM. [Link]

  • Spectroscopy Online. "Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches". Spectroscopy Online. [Link]

  • Diva-Portal.org. "Trace-element analysis of sulfuric acid using ICP-MS". Diva-Portal.org. [Link]

  • SIELC Technologies. "HPLC Method for Analysis of Sulfonic acids on BIST A+ Column". SIELC Technologies. [Link]

  • ResearchGate. "(PDF) Ultra-Trace Elemental Analysis in High-Purity Sulfuric Acid Using the NexION 5000 ICP-MS". ResearchGate. [Link]

  • ACS Publications. "One-Step Strategy to Synthesize Sulfonic Acid-Functionalized Silica Chromatographic Stationary Phases for Separation of Rare-Earth Elements". ACS Publications. [Link]

  • ResearchGate. "Chapter 6 Elemental Analysis and Biological Characterization". ResearchGate. [Link]

  • University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems". University of British Columbia. [Link]

  • Smithers. "Elemental Analysis for the Pharmaceutical Industry Q&A". Smithers. [Link]

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Validation

Comprehensive pKa Comparison Guide: 4-Amino-5-bromopyridine-3-sulfonic acid vs. 3-Pyridinesulfonic acid

Executive Summary In rational drug design and formulation development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It dictates a molecule's ionization state across physiological pH gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design and formulation development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It dictates a molecule's ionization state across physiological pH gradients, directly governing its aqueous solubility, lipophilicity (logD), and passive membrane permeability.

This guide provides an in-depth comparative analysis of two structurally related but electronically distinct scaffolds: 3-Pyridinesulfonic acid (a simple, highly acidic zwitterionic baseline) and 4-Amino-5-bromopyridine-3-sulfonic acid (a complex, multi-substituted heterocycle). By deconstructing the push-pull electronic effects of their substituents, we establish the causality behind their divergent pKa profiles and outline field-proven, self-validating experimental protocols for their accurate determination.

Structural Analysis & Electronic Causality

To understand the pKa differences between these two compounds, we must analyze the electronic contributions of their functional groups to the pyridine nitrogen (the primary site of protonation in the physiological pH range).

3-Pyridinesulfonic Acid: The Zwitterionic Baseline

3-Pyridinesulfonic acid consists of a pyridine ring with a single sulfonic acid group at the meta (C3) position.

  • Sulfonic Acid Group (pKa₁): Sulfonic acids are exceptionally strong proton donors. The predicted pKa for the -SO₃H group in this molecule is approximately -2.30[1][2]. Consequently, in any aqueous environment above pH 0, this group is fully deprotonated (-SO₃⁻).

  • Pyridine Nitrogen (pKa₂): The electron-withdrawing nature of the sulfonate group (via inductive -I effects) slightly reduces the electron density on the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). This shifts the pyridinium pKa to ~3.2.

  • Causality: In the solid state and in aqueous solutions, 3-pyridinesulfonic acid exists almost exclusively as a zwitterion (inner salt), where the acidic proton from the sulfonic group migrates to the basic pyridine nitrogen[3].

4-Amino-5-bromopyridine-3-sulfonic acid: The "Push-Pull" System

The addition of an amino group at C4 and a bromine atom at C5 transforms the electronic landscape of the molecule, creating a competing "push-pull" dynamic.

  • The "Push" (+M Effect): The 4-amino group acts as a powerful resonance electron donor (+M). Its lone pair delocalizes into the pyridine π-system, drastically increasing the electron density on the adjacent pyridine nitrogen. In isolation, this effect is massive (e.g., 4-aminopyridine has a pKa of 9.1).

  • The "Pull" (-I Effect): The 5-bromo group is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the ring. The 3-sulfonic acid group also exerts withdrawing -I and -M effects.

  • Net Effect: The strong resonance donation of the amino group heavily counteracts the withdrawing effects of the bromine and sulfonate groups. As a result, the pyridinium pKa is elevated from ~3.2 (in the baseline molecule) to an estimated range of 5.8–6.2.

Electronic_Effects Base Pyridine Nitrogen (Protonation Site) Amino 4-Amino Group (+M Resonance) Amino->Base Increases Basicity (Raises pKa) Bromo 5-Bromo Group (-I Inductive) Bromo->Base Decreases Basicity (Lowers pKa) Sulfo 3-Sulfonic Acid (-I, -M Withdrawing) Sulfo->Base Decreases Basicity (Lowers pKa)

Fig 1. Push-pull electronic effects modulating the pyridinium pKa in 4-Amino-5-bromopyridine-3-sulfonic acid.

Physicochemical Data Comparison

The following table summarizes the quantitative physicochemical differences driven by the structural variations discussed above.

Property3-Pyridinesulfonic Acid4-Amino-5-bromopyridine-3-sulfonic acid
Molecular Formula C₅H₅NO₃SC₅H₅BrN₂O₃S
Molecular Weight 159.16 g/mol 253.07 g/mol
pKa₁ (Sulfonic Acid) ~ -2.30 (Predicted)[1]< 0 (Strongly Acidic)
pKa₂ (Pyridinium N) ~ 3.2 (Experimental)~ 5.8 - 6.2 (Estimated)
Dominant Species (pH 7.4) Anion (-SO₃⁻, neutral N)Anion (-SO₃⁻, neutral N)
Dominant Species (pH 2.0) Zwitterion (-SO₃⁻, protonated N⁺)Zwitterion (-SO₃⁻, protonated N⁺)
Electronic Modulators -I (Sulfonate)+M (Amino), -I (Bromo), -I/-M (Sulfonate)

Self-Validating Experimental Protocols for pKa Determination

Determining the pKa of highly acidic zwitterionic compounds requires an orthogonal analytical approach. Standard potentiometric titration is blind to pKa values < 2.0 due to glass electrode acid errors and the lack of a measurable inflection point[4]. Therefore, a dual-method system combining Potentiometry (for the pyridinium pKa) and UV-Vis Spectrophotometry (for the sulfonic acid/zwitterion validation) is strictly required.

pKa_Workflow N1 Compound Preparation (Aqueous/Cosolvent) N2 Method Selection N1->N2 N3 Potentiometric Titration (pH 2-11) N2->N3 Standard range N4 UV-Vis Spectrophotometry (Extreme pKa < 2) N2->N4 Low Solubility N5 NMR Titration (Site-specific) N2->N5 Zwitterion mapping N6 Data Acquisition & Fitting N3->N6 N4->N6 N5->N6 N7 pKa Determination N6->N7

Fig 2. Experimental workflow for multi-orthogonal pKa determination.

Protocol A: Potentiometric Titration (For pKa₂ Determination)

This method tracks the protonation/deprotonation of the pyridine nitrogen.

  • System Blanking (Self-Validation Step): Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 ± 0.1 °C. Perform a blank titration using only the background electrolyte (0.15 M KCl) titrated with 0.1 M KOH. Causality: This validates the absence of dissolved CO₂ (carbonate interference) and establishes a baseline for proton mass balance.

  • Sample Preparation: Dissolve the analyte to a precise concentration of 1.0 mM in 50 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Titration: Under a continuous nitrogen purge, titrate the solution with standardized 0.1 M KOH from pH 2.0 to 11.0.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The maximum peak corresponds to the equivalence point. Extract the pKa₂ using non-linear least-squares regression fitted to the Henderson-Hasselbalch equation.

Protocol B: UV-Vis Spectrophotometric Titration (For pKa₁ and Zwitterion Validation)

Because protonation alters the conjugated π-system of the pyridine ring, UV-Vis is highly sensitive to zwitterionic transitions.

  • Buffer Preparation: Prepare a series of 15 universal buffers spanning pH 1.0 to 10.0. For pH < 1.0 (to probe the sulfonic acid pKa), use standardized HCl solutions.

  • Spectral Acquisition: Prepare 50 µM solutions of the analyte in each buffer. Record the UV-Vis absorption spectra from 200 nm to 400 nm at 25.0 °C.

  • Isosbestic Point Verification (Self-Validation Step): Overlay the spectra. The presence of sharp, distinct isosbestic points (wavelengths where absorbance remains constant across pH changes) confirms a clean two-state thermodynamic equilibrium (e.g., Zwitterion ⇌ Anion) without degradation or aggregation artifacts.

  • Data Analysis: Plot the absorbance at the wavelength of maximum variance ( λmax​ ) against pH. The inflection point of the resulting sigmoidal curve yields the exact pKa.

Conclusion

When substituting the baseline 3-pyridinesulfonic acid scaffold to create 4-Amino-5-bromopyridine-3-sulfonic acid, the physicochemical behavior of the molecule shifts dramatically. While both molecules maintain a strongly acidic sulfonic acid group that guarantees high aqueous solubility via ionization, the basicity of the pyridine nitrogen is highly tunable. The powerful resonance donation of the 4-amino group overcomes the inductive withdrawal of the halogens, shifting the molecule's isoelectric point and altering its behavior in physiological environments. Understanding these causal relationships is critical for downstream formulation, salt screening, and pharmacokinetic optimization.

References

  • PYRIDINE-3-SULFONIC ACID - Physico-chemical Properties. ChemBK. Available at:[Link]

  • The Chemistry Behind 3-Pyridinesulfonic Acid: Properties and Applications. NBInno. Available at:[Link]

  • Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design (ACS Publications). Available at:[Link]

  • How to Predict the pKa of Any Compound in Any Solvent. ACS Omega (ACS Publications). Available at:[Link]

  • 3-Pyridinesulfonic acid | C5H5NO3S. PubChem (National Institutes of Health). Available at:[Link]

Sources

Comparative

validation of analytical methods for 4-Amino-5-bromopyridine-3-sulfonic acid quantification

Comprehensive Validation Guide: Analytical Methodologies for 4-Amino-5-bromopyridine-3-sulfonic Acid Quantification The Analytical Challenge: Causality in Method Selection 4-Amino-5-bromopyridine-3-sulfonic acid (CAS 135...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide: Analytical Methodologies for 4-Amino-5-bromopyridine-3-sulfonic Acid Quantification

The Analytical Challenge: Causality in Method Selection

4-Amino-5-bromopyridine-3-sulfonic acid (CAS 1352532-56-9) is a highly polar, multi-functional compound utilized as a critical intermediate in pharmaceutical synthesis and biochemical research. Its molecular architecture—comprising a basic amino group, an acidic sulfonic acid moiety, and a halogenated pyridine ring—creates a complex zwitterionic profile.

At typical mobile phase pH ranges, the sulfonic acid group is permanently ionized. This high polarity dictates that the molecule will exhibit minimal to no retention on standard reversed-phase (RP) C18 columns, often eluting in the void volume. To force retention in RP-HPLC, analysts historically relied on ion-pairing reagents such as tetrabutylammonium hydroxide (TBAH)[1]. The bulky tetrabutylammonium cation forms a neutral, hydrophobic complex with the sulfonate anion, allowing it to partition into the C18 stationary phase. However, TBAH causes severe ion suppression in mass spectrometry and persistently contaminates LC systems.

To circumvent this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the superior alternative. HILIC utilizes a polar stationary phase and a high-organic mobile phase. The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase. This approach provides excellent retention for pyridine sulfonic acids without the need for MS-incompatible ion-pairing agents[2].

MethodSelection Start 4-Amino-5-bromopyridine-3-sulfonic acid Analytical Strategy Polarity Is trace-level sensitivity (<10 ng/mL) required? Start->Polarity LCMS LC-MS/MS (HILIC mode) High Sensitivity & Specificity Ideal for PK or Impurities Polarity->LCMS Yes Routine Routine QC / Assay Level? Polarity->Routine No HILIC HILIC-UV Best for polar retention MS-compatible, No ion-pairing Routine->HILIC Preferred RPHPLC RP-HPLC (Ion-Pairing) Requires TBAH buffer Not MS compatible (Legacy) Routine->RPHPLC Alternative

Logical decision tree for selecting the optimal quantification method based on sensitivity.

Quantitative Comparison of Analytical Methods

The following table objectively compares the performance metrics of the three primary methodologies used for quantifying this compound.

Performance MetricRP-HPLC (Ion-Pairing)HILIC-UVLC-MS/MS (HILIC mode)
Retention Mechanism Hydrophobic partitioning + Ion-PairingPolar partitioning / Hydrogen bondingPolar partitioning / Hydrogen bonding
Mobile Phase System Aqueous phosphate buffer + TBAH / AcetonitrileHigh Acetonitrile / Aqueous Ammonium FormateHigh Acetonitrile / Aqueous Ammonium Formate
Mass Spec Compatibility Poor (TBAH causes severe ion suppression)Excellent (Volatile buffers used)Excellent
Estimated LOD 1.0 - 5.0 µg/mL0.5 - 2.0 µg/mL1.0 - 10.0 ng/mL
Linear Dynamic Range 10 - 500 µg/mL5 - 500 µg/mL0.05 - 50 µg/mL
Primary Application Legacy routine assayModern routine QC & API releaseTrace impurity profiling & Pharmacokinetics

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. The inclusion of rigorous System Suitability Testing (SST) prior to sample analysis ensures that the chromatographic environment is optimal. If SST parameters fail, the run is aborted, preventing the generation of invalid data.

Protocol A: HILIC-UV for Routine Quantification (Preferred Method)

Rationale: This method balances robust retention with operational simplicity, avoiding the pitfalls of ion-pairing reagents.

  • Chromatographic Setup: Equip the HPLC with a zwitterionic HILIC column (e.g., 5 µm, 4.6 x 150 mm). Set the column oven to 30 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in water, adjusted to pH 3.5 with formic acid. (The acidic pH ensures the amino group remains protonated, preventing secondary interactions with residual silanols that cause peak tailing).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

    • Isocratic Elution: 80% B / 20% A at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the 4-Amino-5-bromopyridine-3-sulfonic acid standard in a diluent matching the mobile phase (80% Acetonitrile). Causality note: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer on the column, leading to distorted peak shapes.

  • System Suitability Test (SST): Inject the working standard (50 µg/mL) five times.

    • Acceptance Criteria: Tailing factor ≤ 1.5; %RSD of peak area ≤ 2.0%; Theoretical plates (N) ≥ 3000[2].

  • Analysis: Inject 10 µL of the sample. Monitor UV absorbance at 230 nm[1].

Protocol B: LC-MS/MS for Trace Impurity Profiling

Rationale: Required when quantifying the compound as a genotoxic impurity or in biological matrices where UV lacks the necessary sensitivity and specificity.

  • Chromatographic Setup: Use a sub-2 µm HILIC column on a UPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source[1].

  • Mobile Phase: Gradient elution starting at 95% Acetonitrile (with 0.1% formic acid) down to 50% Acetonitrile over 5 minutes.

  • MS Parameters: Operate in Negative Ion Mode (ESI-). The sulfonic acid group readily loses a proton to form an [M-H]- ion.

  • Isotopic Verification: Monitor both the m/z 251 and m/z 253 precursor ions. Causality note: The presence of the bromine atom yields a characteristic 1:1 isotopic ratio ( 79 Br and 81 Br). Monitoring both transitions ensures absolute specificity against isobaric interferences.

ICH Q2(R2) Method Validation Strategy

The recent overhaul of the ICH Q2(R2) guidelines (effective June 2024) mandates a lifecycle approach to analytical validation[3]. Validating the quantification of 4-Amino-5-bromopyridine-3-sulfonic acid requires strict adherence to these updated parameters[4].

  • Specificity: The method must unambiguously assess the analyte in the presence of expected impurities (e.g., 3-aminopyridine, des-bromo derivatives). In HILIC-UV, this is proven by demonstrating baseline resolution ( Rs​>1.5 ) between the analyte and forced degradation products.

  • Linearity and Range: Prepare calibration standards from 50% to 150% of the target concentration. ICH Q2(R2) explicitly requires the evaluation of residual plots[5]. A high correlation coefficient ( R2≥0.999 ) is insufficient if the residuals display a non-random trend, which would indicate a saturated detector or column overload.

  • Accuracy (Recovery): Spike known concentrations of the reference standard into a blank matrix at three levels (e.g., 80%, 100%, 120%). Acceptance criteria typically demand 98.0% - 102.0% recovery for API assays.

  • Precision: Evaluate both Repeatability (intra-day, 6 replicates of 100% concentration) and Intermediate Precision (inter-day, different analyst, different instrument). The %RSD must remain ≤2.0% .

  • Robustness: Deliberately vary critical method parameters (e.g., Mobile phase pH ±0.2 , Column temperature ±5 °C, Flow rate ±10% ). For this compound, robustness testing will reveal that slight increases in aqueous content drastically reduce retention time, confirming the HILIC partitioning mechanism.

ICHValidation Phase1 Method Development & Optimization (Column, Mobile Phase, Detection) Phase2 ICH Q2(R2) Validation Execution Phase1->Phase2 Spec Specificity (Blank & Matrix Interference) Phase2->Spec Lin Linearity & Range (Residuals Analysis) Phase2->Lin Acc Accuracy & Precision (Recovery %, %RSD < 2.0) Phase2->Acc Sens LOD & LOQ (S/N Ratio Evaluation) Phase2->Sens Rob Robustness (pH, Temp, Flow Rate) Phase2->Rob Phase3 Lifecycle Management (ICH Q14) Continuous Method Monitoring Spec->Phase3 Lin->Phase3 Acc->Phase3 Sens->Phase3 Rob->Phase3

ICH Q2(R2) validation lifecycle workflow for analytical procedures.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

Sources

Validation

Evaluating the Stability of 4-Amino-5-bromopyridine-3-sulfonic Acid vs. Fluorinated Analogs

Executive Summary In the design of advanced therapeutics and functional materials, the strategic substitution of halogens on heterocyclic scaffolds is a primary lever for modulating physicochemical properties. 4-Amino-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced therapeutics and functional materials, the strategic substitution of halogens on heterocyclic scaffolds is a primary lever for modulating physicochemical properties. 4-Amino-5-bromopyridine-3-sulfonic acid is a highly functionalized building block characterized by a complex zwitterionic nature. While the bromine atom provides an excellent synthetic handle for cross-coupling, its presence often introduces metabolic and chemical liabilities during late-stage development. Replacing the bromine with a fluorine atom fundamentally alters the molecule's stability profile. This guide provides an objective, data-supported comparison of these analogs, focusing on metabolic resistance, chemical degradation, and thermodynamic stability.

Structural Causality & Physicochemical Dynamics

To understand the divergent stability profiles of these two analogs, we must analyze the fundamental atomic differences between bromine and fluorine and how they interact with the pyridine-3-sulfonic acid core:

  • Bond Thermodynamics & Sterics: The carbon-fluorine (C-F) bond is significantly stronger (BDE ~116 kcal/mol) and shorter than the carbon-bromine (C-Br) bond (BDE ~68 kcal/mol). This thermodynamic barrier makes fluorinated analogs highly resistant to1[1].

  • Zwitterionic Equilibrium: Pyridine sulfonic acids predominantly exist as zwitterions in aqueous media—a state stabilized by microsolvation networks involving water molecules[2]. Fluorine's high electronegativity exerts a strong inductive pull (-I effect), which 1 (the pyridine nitrogen and 4-amino group) more severely than bromine[1]. This shift alters the zwitterionic equilibrium, directly impacting the molecule's aqueous solubility and hydrolytic stability[2].

  • Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridines are classic precursors for SNAr[3]. Bromine is highly polarizable and acts as a superior leaving group. In nucleophile-rich biological environments (e.g., in the presence of glutathione), the brominated analog is more susceptible to displacement than the tightly bound fluorinated counterpart.

Comparative Stability Profiles

The following table synthesizes the quantitative stability parameters typical for these halogenated pyridine derivatives based on established structure-activity relationships.

Parameter4-Amino-5-bromopyridine-3-sulfonic acidFluorinated AnalogMechanistic Causality
C-X Bond Dissociation Energy ~68 kcal/mol~116 kcal/molFluorine's high electronegativity and small atomic radius create a significantly stronger, shorter bond.
Metabolic Stability (HLM CLint​ ) High Clearance (Shorter t1/2​ )Low Clearance (Prolonged t1/2​ )C-F bonds resist CYP450-mediated oxidative cleavage, whereas C-Br is susceptible to oxidation and conjugation[1][4].
Chemical Reactivity (Nucleophiles) Highly reactive (SNAr / Cross-coupling)Generally inertBromine acts as a superior leaving group due to its polarizability[3]; fluorine is tightly bound unless highly activated.
Aqueous State & pKa Zwitterionic, higher basicity at pyridine NZwitterionic, lower basicity at pyridine NFluorine's strong inductive (-I) effect pulls electron density from the ring, lowering the pKa of the pyridine nitrogen[1][2].
Lipophilicity (logD at pH 7.4) ModerateGenerally HigherFluorination often 4 and alters membrane permeability compared to non-fluorinated or heavier halogen analogs[4].

Self-Validating Experimental Methodologies

To objectively evaluate the stability of these analogs, researchers must employ self-validating assay systems. Below are the definitive protocols for assessing both metabolic and chemical stability.

Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Determine the intrinsic clearance ( CLint​ ) to assess vulnerability to CYP-mediated oxidative metabolism.

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific molarity and pH mimic physiological conditions and provide the optimal ionic strength to maintain CYP450 structural integrity.

  • Initiation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomal lipid membranes. Initiate the enzymatic reaction by adding 1 mM NADPH.

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity while simultaneously extracting the analyte for LC-MS/MS.

  • Self-Validation Controls:

    • Negative Control: Run a parallel incubation lacking NADPH. If degradation occurs here, the instability is chemical (hydrolytic), not CYP-mediated.

    • Positive Control: Run Verapamil concurrently to verify that the HLM batch is enzymatically active.

Protocol B: Accelerated Chemical & Hydrolytic Stability

Objective: Evaluate the integrity of the C-X bond and the sulfonic acid group under physiological and stress conditions.

  • Buffer Spiking: Prepare Simulated Gastric Fluid (pH 1.2) and Phosphate Buffered Saline (pH 7.4). Spike the compound to a final concentration of 10 µM.

  • Thermal Stress: Incubate the solutions in sealed vials at 37°C (physiological) and 60°C (accelerated stress) for up to 72 hours.

  • HPLC-UV Analysis: Sample at 0, 24, 48, and 72 hours. Analyze via HPLC-UV at the compound's isosbestic point.

  • Self-Validation (Mass Balance): Calculate the total peak area (Parent Area + Degradant Areas). Causality: A constant total area over 72 hours confirms that the disappearance of the parent compound is due to true chemical degradation into detectable species. If the total area drops, the compound is likely precipitating out of solution or adsorbing to the glass vial, which would result in a false "instability" reading.

Workflow Visualization

StabilityWorkflow Start Compound Selection: Bromo vs. Fluoro Analogs Metabolic Metabolic Stability (HLM Incubation) Start->Metabolic Chemical Chemical Stability (Aqueous Buffers) Start->Chemical LCMS_Met LC-MS/MS Quantification (Clearance Rate) Metabolic->LCMS_Met LCMS_Chem HPLC-UV Analysis (Degradation %) Chemical->LCMS_Chem Data Comparative Kinetic Analysis (Half-life & CL_int) LCMS_Met->Data LCMS_Chem->Data Decision Lead Optimization Decision Data->Decision

Workflow for evaluating metabolic and chemical stability of halogenated pyridine sulfonic acids.

Strategic Conclusions

The choice between 4-Amino-5-bromopyridine-3-sulfonic acid and its fluorinated analog dictates the compound's trajectory in development. The brominated analog is an indispensable intermediate; its inherent chemical reactivity at the C-Br bond makes it ideal for building molecular complexity via transition-metal-catalyzed cross-coupling. However, for a final Active Pharmaceutical Ingredient (API) where prolonged half-life, metabolic resistance, and precise pKa modulation are required, the fluorinated analog provides a vastly superior stability profile.

References

  • Title: Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis Source: BenchChem URL
  • Title: A Modular Approach to meta-Fluorinated Pyridines Source: ChemRxiv URL
  • Title: On the stability of zwitterions of pyridine sulfonylureas: the effect of isosterism, acidity, and microsolvation Source: PubMed / NIH URL
  • Title: Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines Source: ACS Publications URL

Sources

Comparative

A Senior Application Scientist's Guide to Establishing Reference Standards for 4-Amino-5-bromopyridine-3-sulfonic Acid Impurity Profiling

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Intermediates 4-Amino-5-bromopyridine-3-sulfonic acid is a key substituted pyridine derivative, a scaffold prevalent in numerous pharmaceutical molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Intermediates

4-Amino-5-bromopyridine-3-sulfonic acid is a key substituted pyridine derivative, a scaffold prevalent in numerous pharmaceutical molecules.[1][2] As an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), its purity is not merely a quality metric but a cornerstone of drug safety and efficacy. Impurities, which can arise from the synthetic route, degradation, or storage, may possess undesirable pharmacological or toxicological effects, potentially compromising the final drug product.[3]

The Primary Challenge: Scarcity of Commercial Reference Standards

A thorough market survey reveals a significant challenge: the lack of commercially available, pharmacopeia-grade certified reference standards (CRMs) for 4-Amino-5-bromopyridine-3-sulfonic acid and its specific process-related impurities. While suppliers may offer the primary compound, a comprehensive impurity panel for method development and validation is often absent. This reality necessitates a shift from purchasing standards to a scientifically sound workflow for their in-house development and qualification. This approach, while more demanding, provides a deeper understanding of the impurity profile and greater control over the quality assurance process.

Predicting the Impurity Landscape: A Mechanistic Approach

Understanding the synthesis of 4-Amino-5-bromopyridine-3-sulfonic acid is paramount to predicting its potential impurities. The most probable synthetic pathway involves the electrophilic bromination and subsequent sulfonation of a 4-aminopyridine starting material.[6][7] This process can generate several classes of impurities.

  • Process-Related Impurities: These are substances related to the manufacturing process.

    • Starting Materials: Incomplete reaction can lead to the presence of unreacted 4-aminopyridine .

    • Intermediates: The synthetic sequence may leave residual 4-amino-5-bromopyridine .

    • By-products: Isomeric impurities can form due to competing reaction sites. These may include other positional isomers of bromination or sulfonation. Over-sulfonation could lead to di-substituted products like 4-aminopyridine-3,5-disulfonic acid .[8]

  • Degradation Products: Impurities can also form during storage or under stress conditions (e.g., heat, light, humidity). Potential degradation pathways include desulfonation or dehalogenation. Forced degradation studies, as outlined by the ICH, are essential to identify these liabilities.[9]

The following table summarizes the most probable process-related impurities.

Impurity NamePotential OriginMolecular FormulaMolecular Weight ( g/mol )
4-AminopyridineUnreacted Starting MaterialC₅H₆N₂94.12
4-Amino-5-bromopyridineUnreacted IntermediateC₅H₅BrN₂173.01
4-Aminopyridine-3,5-disulfonic acidOver-sulfonation By-productC₅H₆N₂O₆S₂254.24
Isomeric Aminobromopyridine Sulfonic AcidsSide-reaction By-productC₅H₅BrN₂O₃S253.08

Workflow for In-House Reference Standard Qualification

When certified standards are unavailable, a systematic approach is required to isolate, identify, and qualify in-house standards. This process ensures that the standards are fit for their intended purpose: the accurate identification and quantification of impurities.

G cluster_0 Phase 1: Discovery & Isolation cluster_1 Phase 2: Characterization & Qualification cluster_2 Phase 3: Implementation A Synthesize Bulk Material of 4-Amino-5-bromopyridine-3-sulfonic Acid B Profile by HPLC-UV/MS to Detect Impurity Peaks A->B Analytical Profiling C Isolate Impurities via Preparative HPLC B->C Peak > Identification Threshold D Structural Elucidation (NMR, HRMS, FTIR) C->D Collected Fractions E Purity Assessment (qNMR, HPLC Peak Purity) D->E Confirmed Structure F Assign Purity Value E->F Purity > 95% G Qualified In-House Reference Standard F->G Documentation

Caption: Workflow for qualifying in-house impurity reference standards.

Experimental Protocols: A Self-Validating System

The trustworthiness of an impurity profile hinges on the robustness of the analytical methodology. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[10][11]

Recommended HPLC-UV Method for Impurity Profiling

This protocol is designed to provide robust separation of the main component from its potential impurities, which vary in polarity.

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A C18 phase is a versatile starting point for separating aromatic compounds of varying polarity.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the sulfonic acid group, leading to better peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

    • 30-32 min: Hold at 95% B

    • 32-35 min: Return to 5% B

    • 35-40 min: Re-equilibration at 5% B

    • Causality: A gradient is essential because potential impurities range from the more polar starting materials to potentially less polar by-products. A shallow gradient ensures resolution between closely eluting peaks.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm, or DAD scan from 200-400 nm to identify the optimal wavelength for all components.

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Confirmatory Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification, coupling the HPLC method to a mass spectrometer is crucial.

  • Rationale: While HPLC-UV provides retention time and UV spectra, it does not confirm molecular weight. LC-MS provides the mass-to-charge ratio (m/z) of the eluting peaks, which is a critical piece of evidence for structural confirmation, especially when compared against the predicted impurities.

  • Method: The same HPLC method can be used, but it's essential to ensure all mobile phase additives (like formic acid) are volatile and MS-compatible.[12] An electrospray ionization (ESI) source in both positive and negative modes is recommended to ensure ionization of all acidic and basic components.

Visualizing Impurity Formation Pathways

A clear understanding of how impurities arise from the synthesis process is vital for quality control and process optimization.

G SM 4-Aminopyridine (Starting Material) INT 4-Amino-5-bromopyridine (Intermediate) SM->INT Bromination IMP1 Unreacted 4-Aminopyridine SM->IMP1 Incomplete Reaction PROD 4-Amino-5-bromopyridine-3-sulfonic acid (Final Product) INT->PROD Sulfonation IMP2 Unreacted Intermediate INT->IMP2 Incomplete Reaction IMP3 Isomeric By-products (e.g., 6-amino isomer) INT->IMP3 Side Reaction IMP4 Di-sulfonated By-product PROD->IMP4 Over-sulfonation

Caption: Potential impurity formation pathways during synthesis.

Conclusion

The robust impurity profiling of 4-Amino-5-bromopyridine-3-sulfonic acid is a critical step in ensuring the quality and safety of pharmaceuticals. In the absence of commercially available certified reference standards, a proactive, science-driven approach is essential. By predicting potential impurities based on synthetic pathways, establishing a rigorous workflow for in-house standard isolation and qualification, and employing validated, high-resolution analytical methods like HPLC-UV and LC-MS, researchers and drug developers can build a self-validating quality control system. This framework not only meets stringent regulatory expectations but also fosters a deeper understanding of the product's chemical profile, ultimately contributing to the development of safer and more effective medicines.

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